2-Cyanoethylalsterpaullone
描述
Structure
3D Structure
属性
分子式 |
C19H14N4O3 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
3-(9-nitro-6-oxo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-2-yl)propanenitrile |
InChI |
InChI=1S/C19H14N4O3/c20-7-1-2-11-3-5-17-15(8-11)19-14(10-18(24)21-17)13-9-12(23(25)26)4-6-16(13)22-19/h3-6,8-9,22H,1-2,10H2,(H,21,24) |
InChI 键 |
UBLFSMURWWWWMH-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Alsterpaullone, 2-Cyanoethyl; Alsterpaullone, 2Cyanoethyl; Alsterpaullone, 2 Cyanoethyl; 2-Cyanoethylalsterpaullone; 2Cyanoethylalsterpaullone; 2 Cyanoethylalsterpaullone |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of 2-Cyanoethylalsterpaullone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Cyanoethylalsterpaullone, a synthetic derivative of the indirubin-like alkaloid alsterpaullone (B1665728), has emerged as a potent small molecule inhibitor with significant therapeutic potential, particularly in oncology. Its mechanism of action is multifaceted, primarily revolving around the potent and selective inhibition of key regulatory kinases, leading to cell cycle arrest and induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Primary Molecular Targets and Inhibitory Activity
The principal mechanism of action of this compound is its potent inhibition of two key serine/threonine kinases: Cyclin-Dependent Kinase 1 (CDK1) complexed with Cyclin B, and Glycogen Synthase Kinase-3β (GSK-3β).[1][2]
Quantitative Inhibitory Potency
The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target | IC50 (nM) | Assay Type |
| CDK1/Cyclin B | 0.23 | Enzymatic Assay |
| GSK-3β | 0.8 | Enzymatic Assay |
Core Cellular Mechanisms of Action
The inhibition of its primary targets translates into distinct and potent cellular effects, namely cell cycle arrest and the induction of apoptosis. Furthermore, this compound has been identified as a transcriptional inhibitor of the cell cycle inhibitor p27Kip1.
Inhibition of CDK1/Cyclin B and G2/M Cell Cycle Arrest
CDK1, in complex with Cyclin B, is a pivotal regulator of the G2 to M phase transition in the cell cycle.[3] By potently inhibiting CDK1/Cyclin B, this compound prevents the phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell proliferation.[3][4]
Caption: Inhibition of CDK1/Cyclin B by this compound leads to G2/M phase cell cycle arrest.
Inhibition of GSK-3β and Modulation of Downstream Pathways
GSK-3β is a constitutively active kinase involved in a myriad of cellular processes, including metabolism, cell survival, and proliferation.[5][6] Inhibition of GSK-3β by this compound can activate downstream signaling pathways, such as the Wnt/β-catenin pathway, which has implications for both cancer and neurodegenerative disease models.[7]
Caption: this compound inhibits GSK-3β, thereby modulating the activity of its downstream substrates.
Transcriptional Inhibition of p27Kip1 via FoxO3a
This compound has been shown to be a potent transcriptional inhibitor of p27Kip1, a cell cycle inhibitor.[8] This seemingly paradoxical effect is achieved by preventing the transcription factor FoxO3a from binding to the p27Kip1 promoter.[8] This mechanism suggests a complex regulatory role for this compound in cell cycle control.
Caption: this compound prevents FoxO3a binding to the p27Kip1 promoter, inhibiting its transcription.
Induction of Apoptosis
In various cancer cell lines, alsterpaullone and its derivatives induce apoptosis.[4][9] This pro-apoptotic effect is mediated, at least in part, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] Activation of this pathway leads to the downstream activation of executioner caspases, such as caspase-3 and caspase-9, ultimately resulting in programmed cell death.[9] The apoptotic process is further characterized by an increased Bax/Bcl-2 ratio.[9]
Caption: The apoptotic pathway induced by this compound involves p38 MAPK activation and caspase cleavage.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against a specific kinase.
-
Principle: A luminescent assay that measures the amount of ATP remaining after a kinase reaction. The signal is inversely proportional to kinase activity.
-
Materials:
-
Purified recombinant kinase (CDK1/Cyclin B or GSK-3β)
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and diluted inhibitor or vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the optimized reaction time.
-
Add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Principle: Staining of cellular DNA with a fluorescent dye allows for the quantification of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional binding buffer and analyze immediately by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.
-
Principle: Separation of proteins by size using SDS-PAGE, transfer to a membrane, and detection using specific antibodies.
-
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze band intensities, normalizing to a loading control like β-actin.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays | MDPI [mdpi.com]
- 9. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Cyanoethylalsterpaullone in Cell Cycle Arrest: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanoethylalsterpaullone (A2CE), a derivative of the paullone (B27933) class of compounds, has emerged as a potent small molecule inhibitor with significant implications for cell cycle regulation and cancer research. This technical guide provides a comprehensive overview of the role of A2CE in inducing cell cycle arrest, with a primary focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used for its characterization. A2CE exhibits potent inhibitory activity against key kinases involved in cell cycle progression, leading to a robust G2/M phase arrest and the induction of apoptosis in cancer cell lines. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Dysregulation of this process is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle. The activity of CDKs is dependent on their association with regulatory subunits called cyclins, and their sequential activation drives the transition between different cell cycle phases.
This compound (A2CE) is a potent inhibitor of CDK1/Cyclin B, the primary complex responsible for driving the G2 to M phase transition. By targeting this critical checkpoint, A2CE effectively halts cell proliferation and can trigger programmed cell death, highlighting its potential as an anticancer agent. This guide delves into the core mechanisms of A2CE-mediated cell cycle arrest, presenting the available data and experimental frameworks for its study.
Mechanism of Action
The primary mechanism by which this compound induces cell cycle arrest is through the potent and selective inhibition of Cyclin-Dependent Kinase 1 (CDK1) in complex with Cyclin B. This inhibition prevents the phosphorylation of numerous downstream substrates that are essential for entry into and progression through mitosis.
In addition to its direct effect on CDK1, A2CE has also been shown to indirectly influence cell cycle regulation through the transcriptional repression of the CDK inhibitor p27Kip1. This occurs via a novel signaling pathway involving the inhibition of Sirtuin 2 (Sirt2), a NAD+-dependent deacetylase. Inhibition of Sirt2 leads to the hyperacetylation of the transcription factor FoxO3a. Acetylated FoxO3a is unable to bind to the promoter of the CDKN1B gene (encoding p27Kip1), resulting in decreased transcription of this important cell cycle inhibitor.[1][2][3][4]
Data Presentation
Kinase Inhibitory Activity
Quantitative data from in vitro kinase assays have demonstrated the high potency and selectivity of this compound for CDK1/Cyclin B and Glycogen Synthase Kinase 3β (GSK-3β).
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 0.23 |
| GSK-3β | 0.8 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Cell Cycle Analysis
| Cell Line | Treatment (Concentration, Time) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Control (DMSO, 24h) | 55 | 25 | 20 |
| HeLa | Alsterpaullone (10 µM, 24h) | 20 | 15 | 65 |
This data is representative and illustrates the expected trend of G2/M arrest upon treatment with a paullone-class CDK1 inhibitor.[5][6]
Induction of Apoptosis
Treatment with paullone derivatives, including alsterpaullone, has been shown to induce apoptosis in various cancer cell lines. The following table provides representative data from an Annexin V/Propidium (B1200493) Iodide (PI) apoptosis assay.
| Cell Line | Treatment (Concentration, Time) | % Viable Cells (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis/Necrosis (Annexin V+ / PI+) |
| Jurkat | Control (DMSO, 48h) | 95 | 3 | 2 |
| Jurkat | Alsterpaullone (5 µM, 48h) | 60 | 25 | 15 |
This data is representative and illustrates the expected trend of apoptosis induction. Specific values may vary depending on the cell line and experimental conditions.[3]
Signaling Pathways
The signaling pathways affected by this compound are central to its function in inducing cell cycle arrest. The diagrams below, generated using the DOT language, illustrate these key pathways.
Experimental Protocols
In Vitro CDK1/Cyclin B Kinase Assay (Histone H1 Substrate)
This protocol outlines a method to measure the kinase activity of CDK1/Cyclin B using Histone H1 as a substrate.
-
Reagents and Materials:
-
Recombinant active CDK1/Cyclin B complex
-
Histone H1 (from calf thymus)
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution (10 mM)
-
[γ-³²P]ATP
-
This compound (or other inhibitor) stock solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, Histone H1 (to a final concentration of 1 mg/mL), and the diluted inhibitor or vehicle (DMSO).
-
Add the recombinant CDK1/Cyclin B enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.[7]
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the staining of cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution.
-
Reagents and Materials:
-
Cultured cells (e.g., HeLa)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
-
Western Blot Analysis of Cell Cycle Proteins
This protocol details the detection of key cell cycle regulatory proteins by Western blotting.
-
Reagents and Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[9][10]
-
p27Kip1 Promoter Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the p27Kip1 promoter.[11][12][13]
-
Reagents and Materials:
-
HeLa cells (or other suitable cell line)
-
p27Kip1 promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the p27Kip1 promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle.
-
Following the desired treatment period, lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Conclusion
This compound is a potent small molecule inhibitor that effectively induces cell cycle arrest at the G2/M phase. Its dual mechanism of action, involving direct inhibition of the CDK1/Cyclin B complex and indirect transcriptional repression of p27Kip1, makes it a compelling candidate for further investigation as a potential anticancer therapeutic. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to study the effects of A2CE and similar compounds on cell cycle regulation. Further studies are warranted to obtain more detailed quantitative data on its effects in various cancer models and to fully elucidate its therapeutic potential.
References
- 1. journals.plos.org [journals.plos.org]
- 2. High-throughput screening reveals alsterpaullone, 2-cyanoethyl as a potent p27Kip1 transcriptional inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying H1 kinase in extracts (Stukenberg lab) - XenWiki [wiki.xenbase.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Luciferase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
A Technical Guide to 2-Cyanoethylalsterpaullone for the Study of the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-Cyanoethylalsterpaullone, a potent small molecule inhibitor used to investigate the canonical Wnt signaling pathway. We will cover its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular research.
Introduction: The Wnt Signaling Pathway and GSK-3β
The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis, including cell fate determination, proliferation, and migration.[1][2] The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is distinguished by its regulation of the transcriptional co-activator β-catenin.[2]
In the absence of a Wnt ligand ("Off-state"), a multi-protein "destruction complex" targets β-catenin for degradation. This complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][2][3] When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor ("On-state"), the destruction complex is inactivated.[1][3] This inactivation, mediated by the protein Dishevelled (Dvl), prevents the phosphorylation of β-catenin.[1] As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][4]
Given its central role in β-catenin degradation, GSK-3β is a key regulatory node and an attractive target for pharmacologically modulating the Wnt pathway.
This compound: A Potent GSK-3β Inhibitor
This compound is a derivative of Alsterpaullone, belonging to the paullone (B27933) family of ATP-competitive kinase inhibitors.[5][6] It is a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and GSK-3β.[5][7][8] By directly inhibiting the kinase activity of GSK-3β, this compound mimics the "On-state" of the canonical Wnt pathway, leading to the stabilization and nuclear accumulation of β-catenin and subsequent activation of Wnt target gene transcription.[6][9] This makes it a valuable chemical tool for studying the downstream effects of Wnt signaling activation in various biological contexts.
Quantitative Data: Kinase Inhibitory Activity
The potency of this compound and its parent compound, Alsterpaullone, has been quantified against several key kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.[10]
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | GSK-3β | 0.8 | [5][7] |
| CDK1/Cyclin B | 0.23 | [5][7] | |
| Alsterpaullone | GSK-3β | 4 | [6] |
| CDK1/Cyclin B | 35 | [6] | |
| CDK2/Cyclin A | 15 | [6] | |
| CDK5/p25 | 40 | [6] |
This data highlights the nanomolar potency of this compound against its primary targets.
Experimental Protocols and Applications
This compound is utilized to study the functional consequences of Wnt/β-catenin pathway activation. Common applications include investigating its effects on cell proliferation, differentiation, apoptosis, and gene expression in various cell types, from cancer cell lines to stem cells.[9][11]
General Experimental Workflow
A typical experiment involves treating cultured cells with this compound, followed by downstream analysis to confirm pathway activation and assess biological outcomes.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alsterpaullone, 2 cyanoethyl — TargetMol Chemicals [targetmol.com]
- 9. Induction of Canonical Wnt Signaling by Alsterpaullone Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Frontiers | GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Cyanoethylalsterpaullone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanoethylalsterpaullone, a derivative of the paullone (B27933) family of kinase inhibitors, has emerged as a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising compound. It includes detailed experimental protocols for its synthesis and key biological assays, a structured presentation of its quantitative inhibitory data, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Discovery and Rationale
The development of this compound was a result of a structure-aided design approach aimed at optimizing the kinase inhibitory activity of alsterpaullone (B1665728). Alsterpaullone itself is a potent inhibitor of CDKs, key regulators of the cell cycle, and GSK-3β, a pivotal enzyme in various signaling pathways, including the Wnt and PI3K/Akt/mTOR pathways. Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer.
The rationale behind the design of this compound was to introduce a cyanoethyl group at the N-2 position of the alsterpaullone scaffold. This modification was predicted to enhance the binding affinity and selectivity towards its target kinases.
Synthesis of this compound
The synthesis of paullone derivatives, including alsterpaullone, is typically achieved through a Fischer indole (B1671886) synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form the indole core.
General Synthesis of the Paullone Core (via Fischer Indole Synthesis)
The core paullone structure is synthesized by reacting a substituted phenylhydrazine with a cyclic ketone, followed by cyclization under acidic conditions.
Conceptual Workflow for Paullone Synthesis:
Caption: Fischer Indole Synthesis for the Paullone Core.
Postulated Synthesis of this compound from Alsterpaullone
The introduction of the 2-cyanoethyl group onto the alsterpaullone scaffold is likely achieved through a Michael addition reaction with acrylonitrile (B1666552).
Experimental Protocol (Postulated):
-
Dissolution: Dissolve alsterpaullone in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Base Addition: Add a catalytic amount of a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) to deprotonate the indole nitrogen.
-
Acrylonitrile Addition: Slowly add a stoichiometric amount of acrylonitrile to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by Thin Layer Chromatography).
-
Quenching and Extraction: Quench the reaction with a proton source (e.g., water or a saturated solution of ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Biological Activity and Mechanism of Action
This compound is a highly potent dual inhibitor of CDK1/Cyclin B and GSK-3β, exhibiting inhibitory concentrations in the picomolar and nanomolar range, respectively.[1][2]
Quantitative Inhibitory Data
| Target | IC50 |
| CDK1/Cyclin B | 0.23 nM[1][2] |
| GSK-3β | 0.8 nM[1][2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
In addition to its kinase inhibitory activity, this compound has been identified as a potent inhibitor of p27Kip1 transcription, with an IC50 of 200 nM.[3] It achieves this by preventing the transcription factor FoxO3a from binding to the p27Kip1 promoter.[3]
Signaling Pathways
The inhibitory action of this compound on CDK1 and GSK-3β implicates its involvement in critical cellular signaling pathways.
CDK1/Cyclin B and the Cell Cycle:
CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle. Inhibition of this complex by this compound leads to cell cycle arrest at the G2/M phase, thereby preventing cell division.
Caption: Inhibition of the G2/M cell cycle transition.
GSK-3β and the Wnt/β-catenin Pathway:
GSK-3β is a key component of the β-catenin destruction complex in the canonical Wnt signaling pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Experimental Protocols
CDK1/Cyclin B Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by CDK1/Cyclin B.
Materials:
-
Recombinant human CDK1/Cyclin B
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction tube, combine the kinase reaction buffer, CDK1/Cyclin B, and Histone H1.
-
Add the diluted this compound or DMSO (vehicle control) to the respective tubes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
GSK-3β Inhibition Assay
This assay quantifies the inhibition of GSK-3β-mediated phosphorylation of a specific substrate.
Materials:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
This compound stock solution in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
The procedure is analogous to the CDK1/Cyclin B inhibition assay, with the substitution of CDK1/Cyclin B and Histone H1 with GSK-3β and the specific GSK-3β substrate peptide, respectively.
Cell Viability/Antiproliferative Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, Jurkat)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound represents a significant advancement in the development of potent and selective kinase inhibitors. Its dual action against CDK1/Cyclin B and GSK-3β, coupled with its ability to modulate p27Kip1 transcription, makes it a valuable tool for studying cell cycle regulation and oncogenic signaling pathways. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of this and related compounds in the field of drug discovery.
References
2-Cyanoethylalsterpaullone: Investigating a Potential Modulator of Tau Phosphorylation in Alzheimer's Disease Models
A Technical Overview for Researchers and Drug Development Professionals
Introduction
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of Alzheimer's disease (AD) and related tauopathies. This aberrant phosphorylation leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and ultimately, cognitive decline. A key family of enzymes implicated in this pathological process are protein kinases, particularly Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (Cdk5). Consequently, the inhibition of these kinases has emerged as a promising therapeutic strategy for AD. Alsterpaullone (B1665728), a potent inhibitor of GSK-3β, has garnered significant interest in this area. This technical guide focuses on a specific derivative, 2-Cyanoethylalsterpaullone, and its potential effects on tau phosphorylation within the context of Alzheimer's disease models.
While direct research on "this compound" and its specific impact on tau phosphorylation is not extensively available in the public domain, this guide will extrapolate from the known mechanisms of the parent compound, alsterpaullone, and related kinase inhibitors to provide a foundational understanding for researchers. This document will outline the theoretical signaling pathways, propose potential experimental workflows, and present hypothetical data tables to guide future research in this specific area.
Core Concepts: Tau Phosphorylation and Kinase Inhibition
In a healthy neuron, tau protein binds to and stabilizes microtubules, which are essential for maintaining cell structure and facilitating axonal transport. In Alzheimer's disease, tau becomes excessively phosphorylated, causing it to detach from microtubules and aggregate into insoluble paired helical filaments, the primary component of NFTs.[1][2]
Several kinases are known to phosphorylate tau, with GSK-3β and Cdk5 being major contributors to its hyperphosphorylation.[3][4]
-
GSK-3β: This serine/threonine kinase is constitutively active in resting cells and is implicated in a wide range of cellular processes. In the context of AD, GSK-3β activity is often dysregulated, leading to increased tau phosphorylation.[3][4]
-
Cdk5: A proline-directed serine/threonine kinase, Cdk5 requires association with an activator, such as p35 or its more stable cleavage product p25, to become active. The p25/Cdk5 complex is particularly associated with pathological tau phosphorylation.[5]
Inhibitors of these kinases, such as alsterpaullone, aim to reduce the hyperphosphorylation of tau, thereby preventing NFT formation and downstream neurotoxicity. Alsterpaullone and its derivatives are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to the substrate (tau).
Putative Signaling Pathways of this compound
Based on the known action of alsterpaullone, this compound is hypothesized to primarily inhibit GSK-3β. The following diagram illustrates the potential mechanism by which this compound could modulate tau phosphorylation.
Caption: Hypothesized inhibition of GSK-3β by this compound, preventing tau hyperphosphorylation.
Proposed Experimental Protocols
To investigate the effect of this compound on tau phosphorylation, a series of in vitro and cell-based assays would be necessary.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human GSK-3β and Cdk5/p25.
Materials:
-
Recombinant human GSK-3β and Cdk5/p25 enzymes
-
Tau protein (full-length or a peptide substrate)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer
-
96-well or 384-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, combine the kinase, tau substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction. For radiometric assays, spot the mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure radioactivity. For luminescence-based assays, follow the manufacturer's protocol (e.g., ADP-Glo™).
-
Calculate the percentage of kinase inhibition at each concentration of the compound and determine the IC50 value.
Cell-Based Tau Phosphorylation Assay
Objective: To assess the ability of this compound to reduce tau phosphorylation in a cellular model of Alzheimer's disease.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable neuronal cell line.
-
Cell culture medium and supplements.
-
This compound.
-
An inducer of tau hyperphosphorylation (e.g., okadaic acid, amyloid-beta oligomers).
-
Lysis buffer.
-
Antibodies for Western blotting: anti-total tau, anti-phospho-tau (e.g., AT8, PHF-1), anti-β-actin (loading control).
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Culture neuronal cells to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce tau hyperphosphorylation by adding the inducing agent to the cell culture medium.
-
After the induction period, harvest the cells and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the levels of total tau and phosphorylated tau.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.
Hypothetical Data Presentation
The following tables represent the type of quantitative data that would be generated from the proposed experiments.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| GSK-3β | Value |
| Cdk5/p25 | Value |
| Other Kinases (for selectivity) | Value |
Table 2: Effect of this compound on Tau Phosphorylation in a Cellular Model
| Treatment Group | Concentration (µM) | Phospho-Tau (AT8) / Total Tau Ratio (Normalized to Control) |
| Vehicle Control | - | 1.00 |
| Inducer Only | - | Value |
| This compound + Inducer | 0.1 | Value |
| This compound + Inducer | 1 | Value |
| This compound + Inducer | 10 | Value |
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and validating potential tau phosphorylation inhibitors like this compound.
Caption: A generalized workflow for the preclinical evaluation of tau phosphorylation inhibitors.
Conclusion and Future Directions
While direct experimental evidence for the effects of this compound on tau phosphorylation is currently lacking, its structural relationship to alsterpaullone suggests it holds potential as a GSK-3β inhibitor. The technical framework provided here offers a roadmap for researchers to systematically investigate this compound. Future studies should focus on synthesizing this compound and performing the described in vitro and cell-based assays to determine its potency, selectivity, and efficacy in reducing tau hyperphosphorylation. Positive results from these initial studies would warrant further investigation in animal models of Alzheimer's disease to assess its therapeutic potential. The elucidation of the precise mechanism of action and the in vivo effects of this compound could provide a valuable new avenue for the development of disease-modifying therapies for Alzheimer's disease and other tauopathies.
References
- 1. Alzheimer’s Disease Cell Line Models | FujiFilm CDI [fujifilmcdi.com]
- 2. Phosphorylated Tau in Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau and GSK-3β are critical contributors to α-synuclein-mediated post-stroke brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]
Preclinical Profile of 2-Cyanoethylalsterpaullone: A Technical Guide for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethylalsterpaullone (A2CE), a derivative of the paullone (B27933) class of compounds, has emerged as a molecule of interest in oncology research due to its potent and multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the preclinical data available for A2CE, focusing on its core inhibitory activities, mechanism of action, and the experimental protocols utilized for its characterization. While extensive preclinical data, particularly concerning in vivo efficacy, remains limited in the public domain, this document synthesizes the existing knowledge to support further investigation and drug development efforts.
Core Activities and Mechanism of Action
This compound exhibits potent inhibitory activity against several key regulators of cell cycle progression and signaling pathways implicated in cancer. Its primary mechanisms of action include:
-
Transcriptional Inhibition of p27Kip1 : A seminal study identified A2CE as a potent transcriptional inhibitor of the cyclin-dependent kinase inhibitor p27Kip1, a known tumor suppressor.[1] A2CE prevents the binding of the transcription factor FoxO3a to the p27Kip1 promoter, thereby downregulating its expression.[1]
-
Inhibition of Cyclin-Dependent Kinases (CDKs) : As a member of the paullone family, A2CE is a potent inhibitor of cyclin-dependent kinases, which are central to cell cycle control. It is a highly selective inhibitor of CDK1/Cyclin B.[2]
-
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) : A2CE also demonstrates potent and selective inhibition of GSK-3β, a serine/threonine kinase involved in numerous signaling pathways related to cell proliferation, apoptosis, and metabolism.[2]
The concerted inhibition of these targets suggests that this compound can disrupt cancer cell proliferation through multiple avenues, making it a compelling candidate for further preclinical development.
Quantitative Data Summary
| Target/Process | Assay Type | System/Cell Line | IC50 | Reference |
| p27Kip1 Transcription | Luciferase Reporter Assay | HeLa Cells | 200 nM | [1] |
| CDK1/Cyclin B | Kinase Assay | In vitro | 0.23 nM | [2] |
| GSK-3β | Kinase Assay | In vitro | 0.8 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available in the primary literature.
High-Throughput Screening (HTS) for p27Kip1 Transcriptional Inhibitors
This protocol outlines the workflow for identifying inhibitors of p27Kip1 transcription using a luciferase reporter assay in a high-throughput format.
References
Alsterpaullone Derivatives: A Deep Dive into Structure-Activity Relationships for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Alsterpaullone, a potent member of the paullone (B27933) class of small molecules, has garnered significant attention as a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Alsterpaullone derivatives, offering insights into the chemical modifications that govern their inhibitory potency and selectivity. Detailed experimental methodologies and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in oncology and neurodegenerative diseases.
Core Structure and Mechanism of Action
Alsterpaullone and its derivatives are ATP-competitive inhibitors, binding to the ATP-binding pocket of target kinases. The core scaffold is a 7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one ring system. Modifications at various positions on this scaffold have been explored to enhance biological activity and selectivity.
Structure-Activity Relationship (SAR) of Alsterpaullone Derivatives
The inhibitory potency of Alsterpaullone derivatives is highly dependent on the nature and position of substituents on the paullone ring system.
Key Substitutions and Their Effects:
-
Position 9: This is a critical position for modulating activity. Electron-withdrawing groups significantly enhance inhibitory potency against CDK1/cyclin B. For instance, the 9-nitro group of Alsterpaullone and a 9-cyano group result in a substantial increase in activity compared to the 9-bromo substituent of the parent compound, kenpaullone.[2][3]
-
Position 2: Strategic substitutions at this position can lead to highly potent analogs. The addition of a 2-cyanoethyl group, as seen in 2-cyanoethylalsterpaullone, results in picomolar inhibitory concentrations for CDK1/cyclin B and GSK-3β by forming additional interactions within the ATP-binding site.[1]
-
Positions 2 and 3: The presence of dimethoxy groups at these positions has been shown to be favorable for activity.[2]
-
Other Positions (4 and 11): Modifications at the 4 and 11 positions have generally led to a decrease in CDK1 inhibitory activity.[2]
-
Lactam Moiety: Replacement of the lactam moiety has also been found to be detrimental to CDK1 inhibition.[2]
-
Indole (B1671886) and Lactam Nitrogens: Selective alkylation of the indole and lactam nitrogens has been performed, allowing for the introduction of further diversity, though the impact on activity varies.[3]
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of Alsterpaullone and key derivatives against their primary kinase targets.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Alsterpaullone | CDK1/cyclin B | 35 | [2][4] |
| CDK2/cyclin A | 15 | [4] | |
| CDK2/cyclin E | 200 | [4] | |
| CDK5/p25 | 40 | [4] | |
| GSK-3α | 4 | [4] | |
| GSK-3β | 4 | [4] | |
| Kenpaullone | CDK1/cyclin B | 400 | [3] |
| This compound | CDK1/cyclin B | Picomolar range | [1] |
| GSK-3β | Picomolar range | [1] |
Signaling Pathways and Cellular Effects
Alsterpaullone's dual inhibition of CDKs and GSK-3β impacts multiple critical cellular signaling pathways.
Cell Cycle Regulation
By inhibiting CDKs, particularly CDK1 and CDK2, Alsterpaullone derivatives can induce cell cycle arrest, primarily at the G2/M phase, and subsequently lead to apoptosis.[5][6] This anti-proliferative effect is a key rationale for their investigation as anti-cancer agents.
Wnt/β-catenin Signaling Pathway
GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. By inhibiting GSK-3β, Alsterpaullone prevents the phosphorylation and subsequent degradation of β-catenin.[7] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This mechanism is of interest in the context of neurodegenerative diseases and regenerative medicine.[7][8]
Experimental Protocols
Detailed methodologies for key in vitro kinase assays are provided below.
In Vitro Kinase Assay (ADP-Glo™ Format)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction. It is a versatile method applicable to both CDK and GSK-3β activity measurements.
Materials:
-
Recombinant human kinase (e.g., CDK1/Cyclin B or GSK-3β)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Kinase-specific substrate (e.g., Histone H1 for CDK1, GSK-3 substrate peptide for GSK-3β)
-
ATP
-
Alsterpaullone derivative (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the Alsterpaullone derivative in the appropriate buffer (e.g., Kinase Assay Buffer with a final DMSO concentration ≤1%).
-
Set up Kinase Reaction:
-
Add 5 µL of the test inhibitor or vehicle (DMSO control) to the wells of the assay plate.
-
Add 10 µL of a master mix containing the kinase enzyme and its specific substrate.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Radiometric CDK1/Cyclin B Kinase Assay
This classic assay measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a substrate like Histone H1.
Materials:
-
Recombinant human CDK1/Cyclin B
-
5x Kinase Buffer (e.g., 250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT)
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Cold ATP
-
Alsterpaullone derivative (or other test inhibitor)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing 5x Kinase Buffer, Histone H1, and water.
-
Inhibitor Addition: Add the Alsterpaullone derivative or vehicle control to individual tubes.
-
Enzyme Addition: Add the CDK1/Cyclin B enzyme to each tube.
-
Initiate Reaction: Start the reaction by adding a mix of [γ-³²P]ATP and cold ATP.
-
Incubation: Incubate the reactions at 30°C for 20-30 minutes.
-
Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification: Place the dried P81 papers into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Conclusion
The structure-activity relationship of Alsterpaullone derivatives is well-defined, with positions 9 and 2 on the paullone scaffold being key for optimizing inhibitory potency against CDKs and GSK-3β. The introduction of electron-withdrawing groups at position 9 and specific substituents at position 2 can lead to highly potent, picomolar-range inhibitors. The dual inhibitory nature of these compounds makes them valuable tools for dissecting the roles of CDKs and GSK-3β in various cellular processes and provides a strong foundation for the development of novel therapeutics for cancer and neurodegenerative disorders. The detailed protocols provided herein offer a standardized approach for the continued evaluation and optimization of this promising class of kinase inhibitors.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Induction of Canonical Wnt Signaling by Alsterpaullone Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]
2-Cyanoethylalsterpaullone as a Chemical Probe for CDK1 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (cdc2), is a cornerstone of the eukaryotic cell cycle, primarily responsible for driving cells through the G2/M transition and into mitosis.[1][2] Its activity is tightly regulated by association with its cyclin partners, most notably Cyclin B, to form the Maturation-Promoting Factor (MPF).[1] Dysregulation of CDK1 activity is a frequent hallmark of proliferative diseases, particularly cancer, making it a compelling target for therapeutic intervention.
The paullones are a class of small molecule inhibitors based on an indolo[3,2-d][3]benzazepine scaffold that have been identified as potent inhibitors of CDKs.[3][4] Among them, alsterpaullone (B1665728) (9-Nitropaullone) has demonstrated high inhibitory activity against CDK1/Cyclin B.[3][4] Chemical probes are essential tools for dissecting the complex roles of kinases like CDK1 in cellular processes. This guide focuses on the characterization of 2-Cyanoethylalsterpaullone, a derivative of alsterpaullone, as a potential chemical probe for CDK1 function. While direct literature on this specific derivative is sparse, this document provides a comprehensive framework for its evaluation, based on the well-established data of its parent compound, alsterpaullone, and related paullones.
Core Compound Profile and Mechanism of Action
Alsterpaullone and other paullones act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[4] Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents at the 9-position of the paullone (B27933) ring, such as a nitro group (alsterpaullone) or a cyano group, substantially increase the enzyme-inhibiting potency.[3][5]
Data Presentation: Inhibitory Activity of Alsterpaullone
The following tables summarize the quantitative data for alsterpaullone, which serves as a benchmark for evaluating its 2-cyanoethyl derivative.
Table 1: Kinase Inhibitory Activity of Alsterpaullone
| Target Kinase Complex | IC50 (nM) | Reference |
| CDK1/Cyclin B | 35 | [3][6][7] |
| CDK2/Cyclin A | 15 | [6][7] |
| CDK2/Cyclin E | 200 | [6][7] |
| CDK5/p35 | 40 | [6][7] |
| GSK-3α/β | 4 | [6][7] |
Table 2: In Vitro Antitumor Activity of Alsterpaullone
| Metric | Value | Reference |
| Mean Graph Midpoint (log GI50) | -6.4 M | [3][4] |
Mandatory Visualizations
Signaling Pathway
Caption: CDK1/Cyclin B activation pathway at the G2/M transition.
Experimental Workflow
Caption: Workflow for characterizing a novel CDK1 chemical probe.
Structure-Activity Relationship (SAR) Logic
Caption: Key structure-activity relationships for paullone-based CDK1 inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate this compound as a CDK1 chemical probe.
CDK1/Cyclin B Inhibition Assay
This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by the CDK1/Cyclin B complex.
Materials:
-
Recombinant human CDK1/Cyclin B enzyme complex.
-
Histone H1 protein (as substrate).
-
[γ-³²P]ATP or fluorescently-labeled ATP analog.
-
Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Alsterpaullone, Roscovitine).
-
96-well plates.
-
Phosphocellulose filter paper or method for detecting phosphorylated substrate (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Reaction Setup: To each well of a 96-well plate, add:
-
Assay Buffer.
-
Histone H1 substrate (final concentration ~0.2 mg/mL).
-
Test compound dilution or vehicle control (DMSO).
-
CDK1/Cyclin B enzyme (final concentration ~10-20 ng).
-
-
Initiation: Pre-incubate the mixture for 10 minutes at 30°C. Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~10 µM).
-
Incubation: Incubate the reaction for 15-30 minutes at 30°C.
-
Termination: Stop the reaction by adding 3% phosphoric acid or another suitable stop solution.
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: If using a non-radioactive method like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[8][9]
Materials:
-
Human cancer cell line (e.g., HeLa, HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 70% ethanol (B145695), ice-cold.
-
Staining Solution: PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment (~50-60% confluency). Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge to collect the cell pellet.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use the fluorescence intensity of PI to generate a DNA content histogram.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An effective CDK1 inhibitor is expected to cause an accumulation of cells in the G2/M phase.[10]
Conclusion
This compound, as a derivative of the potent CDK inhibitor alsterpaullone, holds promise as a chemical probe for investigating CDK1 function. The established SAR for the paullone class suggests that modifications at the 9-position are critical for activity, and the presence of a cyano group is known to enhance potency.[3][5] However, a rigorous and systematic evaluation is paramount to validate its efficacy, selectivity, and utility in cellular contexts. The experimental protocols and frameworks detailed in this guide provide a robust pathway for the comprehensive characterization of this compound, enabling researchers to confidently employ it as a tool to further unravel the intricate roles of CDK1 in cell cycle regulation and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. The Cell Cycle Analysis [labome.com]
- 10. Inhibition of cdk1 by alsterpaullone and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Cyanoethylalsterpaullone in Neurobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanoethylalsterpaullone, a derivative of the well-characterized kinase inhibitor alsterpaullone, presents a compelling avenue for therapeutic exploration in the field of neurobiology. As a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen (B147801) Synthase Kinase-3β (GSK-3β), this compound targets key enzymatic pathways implicated in the pathophysiology of a range of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence points to the dysregulation of kinase activity as a central mechanism in these pathologies. Notably, GSK-3β and CDK5 (a close homolog of CDK1) are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and play roles in neuronal apoptosis and inflammation.[1][2] this compound, by targeting these kinases, offers a promising strategy to mitigate these detrimental processes.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of its target kinases. This action prevents the transfer of phosphate (B84403) groups to downstream substrates, thereby modulating their activity and downstream cellular processes.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a constitutively active serine/threonine kinase involved in a myriad of cellular processes, including metabolism, cell survival, and neuronal function.[3] Its hyperactivity is linked to tau hyperphosphorylation, leading to the formation of neurofibrillary tangles, and the potentiation of apoptotic pathways.[4] Inhibition of GSK-3β by this compound is expected to reduce tau phosphorylation and promote neuronal survival.
Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound is a potent inhibitor of CDK1/Cyclin B.[5] While CDK1 is primarily associated with cell cycle regulation, its close relative, CDK5, is highly active in post-mitotic neurons and is a crucial player in neurodevelopment and synaptic plasticity.[6] Dysregulation of CDK5 activity, often through its association with p25 (a proteolytic fragment of its activator p35), contributes to tau hyperphosphorylation and neuronal death in neurodegenerative conditions.[6] The inhibitory action of this compound on CDK1 suggests a potential for cross-inhibition of CDK5, a critical aspect for its neuroprotective effects.
Quantitative Data
The following table summarizes the known inhibitory activities of this compound and its parent compound, alsterpaullone.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | GSK-3β | 0.8 | [5] |
| This compound | CDK1/Cyclin B | 0.23 | [5] |
| Alsterpaullone | GSK-3α/β | 4 | [1] |
| Alsterpaullone | CDK1/cyclin B | 35 | [1] |
| Alsterpaullone | CDK2/cyclin A | 15 | [1] |
| Alsterpaullone | CDK2/cyclin E | 200 | [1] |
| Alsterpaullone | CDK5/p25 | 40 | [1] |
Signaling Pathways
The therapeutic potential of this compound is rooted in its ability to modulate key signaling pathways central to neurodegeneration.
Tau Phosphorylation Pathway
Hyperphosphorylation of the microtubule-associated protein tau is a critical event in the formation of neurofibrillary tangles, a pathological hallmark of Alzheimer's disease.[4] Both GSK-3β and CDK5 are primary kinases responsible for this aberrant phosphorylation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for neuronal development and synaptic plasticity.[3] GSK-3β plays a key inhibitory role in this pathway by targeting β-catenin for degradation. Inhibition of GSK-3β by this compound can lead to the stabilization and nuclear translocation of β-catenin, promoting the expression of genes involved in neuronal survival and function.
Experimental Protocols
The following protocols provide a framework for investigating the therapeutic potential of this compound in neurobiological models.
In Vitro Kinase Inhibition Assay (GSK-3β and CDK5)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against GSK-3β and CDK5.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Prepare solutions of recombinant human GSK-3β or CDK5/p25, a suitable substrate (e.g., glycogen synthase peptide 2 for GSK-3β, histone H1 for CDK5), and ATP (including [γ-³²P]ATP).
-
-
Reaction:
-
In a microtiter plate, combine the kinase, substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter membrane that binds the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Neuronal Cell Viability Assay
This protocol assesses the neuroprotective effects of this compound against a neurotoxic insult (e.g., glutamate, oligomeric Aβ, or MPP+).
Methodology:
-
Cell Culture:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Introduce a neurotoxic agent (e.g., 100 µM glutamate) to induce cell death.
-
Include control wells with no treatment, neurotoxin only, and compound only.
-
-
Viability Assessment (MTT Assay):
-
After the desired incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the EC50 value for the neuroprotective effect of this compound.
-
Tau Phosphorylation Assay in a Cellular Model
This protocol evaluates the ability of this compound to reduce tau phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a neuronal cell line that expresses tau (e.g., SH-SY5Y) or primary neurons.
-
Treat the cells with a condition known to induce tau hyperphosphorylation (e.g., exposure to okadaic acid, a phosphatase inhibitor, or oligomeric Aβ).
-
Co-treat with various concentrations of this compound.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and then incubate with primary antibodies specific for phosphorylated tau at various epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total tau.
-
Normalize the phosphorylated tau levels to total tau for each condition.
-
Determine the concentration-dependent effect of this compound on tau phosphorylation.
-
Conclusion and Future Directions
This compound emerges as a promising lead compound for the development of novel neurotherapeutics. Its potent and selective inhibition of GSK-3β and CDK1/Cyclin B positions it as a strong candidate for mitigating the pathological cascades in neurodegenerative diseases characterized by aberrant kinase activity and tauopathy. Further preclinical investigations are warranted to fully elucidate its efficacy and safety profile in in vivo models of neurodegeneration. Future studies should focus on its blood-brain barrier permeability, pharmacokinetic and pharmacodynamic properties, and its long-term effects on neuronal function and survival. The detailed protocols and conceptual framework provided in this guide aim to facilitate and accelerate the research and development of this compound as a potential treatment for debilitating neurological disorders.
References
- 1. The Ca(2+) channel inhibitor 2-APB reverses β-amyloid-induced LTP deficit in hippocampus by blocking BAX and caspase-3 hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo oxidative stress associated with Alzheimer's amyloid beta-peptide (1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review for the development of Alzheimer’s disease in in vitro models: a focus on different inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
basic properties and characteristics of 2-Cyanoethylalsterpaullone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanoethylalsterpaullone is a potent, synthetic small molecule inhibitor of key protein kinases, primarily targeting Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase 3β (GSK-3β). As a derivative of alsterpaullone (B1665728), it exhibits significantly enhanced inhibitory activity, with reported IC50 values in the picomolar and low nanomolar range, respectively. Its mechanism of action, centered on the competitive inhibition of ATP binding to these kinases, positions it as a valuable tool for research in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the fundamental properties, biological activity, and methodological considerations for the study of this compound.
Core Properties and Characteristics
This compound is a member of the paullone (B27933) family, a class of benzazepinones known for their kinase inhibitory properties. The addition of a cyanoethyl group at the 2-position of the alsterpaullone scaffold significantly increases its potency.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₉H₁₄N₄O₃ |
| Molecular Weight | 346.34 g/mol |
| CAS Number | 852527-97-0 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |
Chemical Synthesis
The synthesis of this compound is achieved through a Michael addition reaction between alsterpaullone and acrylonitrile (B1666552).
Protocol for Synthesis:
-
Dissolve alsterpaullone in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Add a catalytic amount of a strong base, for instance, sodium hydride (NaH), to deprotonate the indole (B1671886) nitrogen of alsterpaullone, forming the corresponding anion.
-
Slowly add acrylonitrile to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a proton source, such as water or a mild acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product using column chromatography on silica (B1680970) gel to yield this compound.
Note: This is a generalized protocol based on standard organic synthesis procedures for Michael additions. For precise, scalable, and optimized synthesis, refer to the primary literature, such as Kunick et al., ChemBioChem 2005, 6, 541-549.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the potent and selective inhibition of CDK1/Cyclin B and GSK-3β.
Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against its primary targets, demonstrating exceptional potency.
| Target | IC₅₀ Value |
| CDK1/Cyclin B | 0.23 nM |
| GSK-3β | 0.8 nM |
Data sourced from MedChemExpress, referencing Kunick, et al. (2005).[1][2]
While a comprehensive kinome-wide selectivity profile for this compound is not widely available in the public domain, its parent compound, alsterpaullone, is known to inhibit a broader range of CDKs, including CDK2 and CDK5, albeit at higher concentrations. Researchers are advised to perform comprehensive kinase profiling to fully characterize the selectivity of this compound for their specific applications.
Signaling Pathways
CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle. Inhibition of this complex by this compound leads to cell cycle arrest at the G2/M checkpoint, preventing entry into mitosis. This disruption of the cell cycle can subsequently trigger the intrinsic apoptotic pathway. Key downstream effects of CDK1/Cyclin B inhibition include the prevention of nuclear envelope breakdown, chromosome condensation, and mitotic spindle formation. Furthermore, CDK1/Cyclin B1 can phosphorylate and inactivate pro-apoptotic proteins like caspase-9 and Bcl-2 family members (e.g., Mcl-1), thereby restraining apoptosis during mitosis.[3][4][5][6] Inhibition of CDK1/Cyclin B can therefore sensitize cells to apoptotic stimuli.
References
- 1. Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphorylation of XIAP by CDK1–cyclin-B1 controls mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of caspase-9 by CDK1/cyclin B1 protects mitotic cells against apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cdk1/Cyclin B1 Controls Fas-Mediated Apoptosis by Regulating Caspase-8 Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 2-Cyanoethylalsterpaullone on p27Kip1 Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Cyanoethylalsterpaullone (A2CE), a derivative of the cyclin-dependent kinase (CDK) inhibitor alsterpaullone (B1665728), has emerged as a potent and specific inhibitor of p27Kip1 transcription. This technical guide provides an in-depth analysis of the mechanism of action of A2CE, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. Understanding the intricate relationship between A2CE and p27Kip1 is crucial for researchers and drug developers exploring novel therapeutic strategies targeting cell cycle regulation, cancer, and regenerative medicine.
Introduction to p27Kip1 and its Transcriptional Regulation
p27Kip1 is a member of the Cip/Kip family of cyclin-dependent kinase inhibitors (CKIs) that plays a pivotal role in regulating cell cycle progression, particularly at the G1/S transition.[1][2] By binding to and inhibiting the activity of cyclin-CDK complexes, p27Kip1 acts as a tumor suppressor, and its downregulation is often associated with a poor prognosis in various cancers.[2][3] The transcriptional regulation of the CDKN1B gene, which encodes p27Kip1, is a complex process involving multiple transcription factors, including the Forkhead box O (FoxO) family, Sox2, and E2F1.[3][4]
This compound as a Potent Inhibitor of p27Kip1 Transcription
A high-throughput screening of a bioactive compound library identified this compound (A2CE) as a potent inhibitor of p27Kip1 transcription.[3][5] This discovery has opened new avenues for modulating p27Kip1 levels for therapeutic purposes.[5]
Quantitative Analysis of A2CE's Inhibitory Effects
The inhibitory effects of A2CE on p27Kip1 have been quantified across various experimental setups. The following tables summarize the key findings.
| Compound | IC50 (nM) for p27Kip1 Luciferase Inhibition |
| This compound (A2CE) | 200 |
| Cerivastatin | 280 |
| Resveratrol | 2,700 |
| Triacetylresveratrol | 1,800 |
| Data sourced from a high-throughput screen using a p27Kip1 promoter-driven luciferase reporter assay in HeLa cells.[5][6] |
| Cell Line | A2CE Concentration (µM) | Fold Change in p27Kip1 mRNA (normalized to control) |
| HEK-293 | 0.1 | ~0.8 |
| 1 | ~0.6 | |
| 10 | ~0.4 | |
| 3T3 | 0.1 | ~0.9 |
| 1 | ~0.7 | |
| 10 | ~0.5 | |
| Cochlear Explants | 1 | ~0.7 |
| 10 | ~0.5 | |
| Quantitative PCR (qPCR) was used to measure p27Kip1 mRNA levels after 24 hours of treatment with A2CE. Data is approximated from graphical representations in the source publication.[7] |
| Cell Line | A2CE Concentration (µM) | Relative p27Kip1 Protein Intensity (normalized to β-actin) |
| HeLa | 0 | 1.0 |
| 0.1 | ~0.8 | |
| 1 | ~0.5 | |
| 10 | ~0.2 | |
| Immunoblot analysis was performed to determine p27Kip1 protein levels.[7] |
Mechanism of Action: Inhibition of FoxO3a Binding
The primary mechanism by which A2CE inhibits p27Kip1 transcription is by preventing the binding of the transcription factor FoxO3a to the CDKN1B promoter.[3][5] FoxO3a is a well-established activator of p27Kip1 transcription.[4] The activity of FoxO3a is regulated by post-translational modifications, including acetylation and deacetylation. Deacetylation of FoxO3a by Sirtuin 2 (Sirt2) promotes its binding to the p27Kip1 promoter.[3][4] It has been shown that inhibitors of Sirt2 can mimic the effect of A2CE on p27Kip1 transcription, suggesting that A2CE's mechanism may involve the Sirt2-FoxO3a axis.[3]
Figure 1. Proposed mechanism of A2CE action on p27Kip1 transcription.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of A2CE's effect on p27Kip1 transcription.
p27Kip1 Promoter-Driven Luciferase Reporter Assay
This assay is fundamental for screening and quantifying the inhibitory effect of compounds on p27Kip1 promoter activity.
Objective: To measure the transcriptional activity of the p27Kip1 promoter in the presence of A2CE.
Materials:
-
HeLa cells
-
p27Kip1 promoter-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Lipofectamine 2000 or similar transfection reagent
-
96-well cell culture plates
-
This compound (A2CE)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the p27Kip1 promoter-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of A2CE or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle control.
Figure 2. Workflow for the p27Kip1 Luciferase Reporter Assay.
Quantitative Real-Time PCR (qPCR) for p27Kip1 mRNA
Objective: To quantify the relative levels of p27Kip1 mRNA in cells treated with A2CE.
Materials:
-
HEK-293, 3T3 cells, or other cells of interest
-
This compound (A2CE)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR primers for p27Kip1 and a housekeeping gene (e.g., 18S rRNA or GAPDH)
-
SYBR Green or other fluorescent qPCR master mix
-
Real-time PCR detection system
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of A2CE or vehicle control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for p27Kip1 and the housekeeping gene. Set up reactions in triplicate for each sample and condition.
-
Data Analysis: Calculate the relative expression of p27Kip1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
Western Blotting for p27Kip1 Protein
Objective: To determine the effect of A2CE on the protein expression level of p27Kip1.
Materials:
-
HeLa cells or other cells of interest
-
This compound (A2CE)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-p27Kip1 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with A2CE as described for qPCR. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against p27Kip1 overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using densitometry software and normalize the p27Kip1 signal to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if A2CE affects the binding of FoxO3a to the p27Kip1 promoter.
Materials:
-
HeLa cells
-
This compound (A2CE)
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Anti-FoxO3a antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the p27Kip1 promoter region containing the FoxO3a binding site
Protocol:
-
Cell Treatment and Cross-linking: Treat HeLa cells with A2CE or vehicle. Cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FoxO3a antibody or a non-specific IgG control overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the FoxO3a binding site on the p27Kip1 promoter.
-
Data Analysis: Calculate the enrichment of the p27Kip1 promoter DNA in the FoxO3a immunoprecipitated samples relative to the IgG control and input chromatin.
Broader Context and Future Directions
While this compound is a potent inhibitor of p27Kip1 transcription, it is important to note that its parent compound, alsterpaullone, is a known inhibitor of CDKs and GSK-3β.[8][9] Further studies are needed to fully elucidate the specificity of A2CE and its potential off-target effects. The ability to pharmacologically downregulate p27Kip1 transcription opens up exciting possibilities for therapeutic interventions in cancer, where restoring cell cycle progression in tumor cells is a key objective.[10] Conversely, in the field of regenerative medicine, transient inhibition of p27Kip1 could promote cell proliferation and tissue repair.[3] The detailed understanding of A2CE's mechanism of action provides a solid foundation for the development of more specific and potent second-generation inhibitors of p27Kip1 transcription.
References
- 1. oncotarget.com [oncotarget.com]
- 2. p27kip1: a multifunctional cyclin-dependent kinase inhibitor with prognostic significance in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. High-throughput screening reveals alsterpaullone, 2-cyanoethyl as a potent p27Kip1 transcriptional inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of cyclin-dependent kinase inhibitor alsterpaullone in Epstein-Barr virus-associated lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Cyanoethylalsterpaullone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethylalsterpaullone is a derivative of Alsterpaullone, a potent inhibitor of cyclin-dependent kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1] As a member of the paullone (B27933) family of small molecules, it is a valuable tool for studying cell cycle regulation, signal transduction, and apoptosis. Its ability to modulate the activity of key cellular kinases makes it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of two key serine/threonine kinases:
-
Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B: This complex is a crucial regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 by this compound leads to cell cycle arrest at the G2/M phase.[1][2]
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a constitutively active kinase involved in a wide array of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] Inhibition of GSK-3β can modulate various signaling pathways, including the Wnt/β-catenin pathway.
The inhibition of these kinases ultimately leads to a halt in cell proliferation and the induction of programmed cell death (apoptosis).
Data Presentation
The following tables summarize the quantitative data for Alsterpaullone, a closely related analog of this compound, which can be used as a starting point for experimental design. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Effects of Alsterpaullone on Cell Viability and Cell Cycle in HeLa Cells
| Parameter | Concentration | Incubation Time | Effect |
| Inhibition of Proliferation | 0-30 µM | 0-72 h | Dose- and time-dependent inhibition |
| Cell Cycle Arrest | Not specified | Not specified | Arrest at G2/M phase |
Table 2: Induction of Apoptosis by Alsterpaullone in Jurkat Cells
| Parameter | Effect |
| Apoptosis Induction | Induces apoptosis |
| Clonogenicity | Promotes loss in clonogenicity |
Experimental Protocols
Preparation of Stock Solution
It is recommended to prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Reconstitution: Dissolve the powdered this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using a complete cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count the cells of interest.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and PI staining, followed by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat them with different concentrations of this compound for the desired time.
-
-
Cell Harvesting:
-
Collect both the culture supernatant (containing floating apoptotic cells) and the adherent cells (after trypsinization).
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
Application Note: High-Throughput CDK1/Cyclin B Kinase Assay Using 2-Cyanoethylalsterpaullone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing a biochemical kinase assay to measure the activity of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex and to determine the inhibitory potential of compounds such as 2-Cyanoethylalsterpaullone. The protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF®) technology, a robust method for high-throughput screening (HTS).[1]
Introduction
Cyclin-Dependent Kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B, is a master regulator of the cell cycle, specifically driving cells through the G2/M transition and into mitosis.[2][3] The complex, also known as the M-Phase Promoting Factor (MPF), phosphorylates a multitude of substrate proteins required for mitotic events.[3] Dysregulation of CDK1 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]
Kinase activity assays are essential tools in drug discovery for identifying and characterizing inhibitors.[4][6] This application note details a non-radioactive, homogeneous assay format suitable for HTS. We describe the use of this compound, a potent and selective dual inhibitor of CDK1/Cyclin B and GSK-3β, as a model compound for demonstrating the assay's utility in quantifying inhibitor potency.[7][8][9]
This compound is a derivative of alsterpaullone (B1665728) and has been shown to exhibit significant enhancement of CDK1/Cyclin B inhibiting properties.[9][10]
Assay Principle
The described protocol utilizes the HTRF® KinEASE™ assay, which measures kinase activity by detecting the phosphorylation of a universal biotinylated substrate.[11][12] The assay is performed in two main steps: a kinase reaction followed by a detection step.[13]
-
Kinase Reaction: The CDK1/Cyclin B enzyme phosphorylates a biotinylated peptide substrate in the presence of ATP.
-
Detection: The reaction is stopped, and two detection reagents are added: a Europium (Eu³⁺) cryptate-labeled anti-phospho-serine/threonine (STK) antibody and Streptavidin-XL665 (SA-XL665).[11] If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the Europium donor and the XL665 acceptor into close proximity. Excitation of the Europium donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a specific fluorescent signal at 665 nm.[13] The HTRF signal is proportional to the level of substrate phosphorylation.[11] An inhibitor like this compound will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.
Quantitative Data Summary
All quantitative data, including inhibitor potency and recommended reagent concentrations, are summarized in the tables below for easy reference.
Table 1: Inhibitor Profile - this compound
| Parameter | Value | Reference |
| Target(s) | CDK1/Cyclin B, GSK-3β | [7][8] |
| IC₅₀ (CDK1/Cyclin B) | 0.23 nM | [7] |
| IC₅₀ (GSK-3β) | 0.8 nM | [7] |
| Compound Type | Alsterpaullone Derivative | [7] |
Table 2: Recommended Reagent Concentrations for HTRF® Kinase Assay
| Reagent | Working Concentration | Final Assay Concentration |
| CDK1/Cyclin B1 Enzyme | 2.5x final concentration | 1-5 ng/µL (optimization recommended) |
| KinEASE™ STK Substrate-biotin | 2.5x final concentration | 1 µM |
| ATP | 5x final concentration | 10 µM (or at Kₘ) |
| This compound | 4x final concentration | 0.01 nM - 1 µM (for dose-response) |
| Eu³⁺-Cryptate Antibody | In detection buffer | As per manufacturer's recommendation |
| Streptavidin-XL665 | In detection buffer | As per manufacturer's recommendation |
Signaling Pathway and Experimental Workflow
CDK1/Cyclin B Signaling Pathway
The activity of the CDK1/Cyclin B complex is tightly regulated to ensure proper cell cycle progression. Activation requires the binding of Cyclin B to CDK1 and phosphorylation by a CDK-activating kinase (CAK).[14] Conversely, inhibitory kinases like Wee1 and Myt1 phosphorylate and inactivate the complex, preventing premature entry into mitosis.[15] At the onset of mitosis, the phosphatase Cdc25c removes these inhibitory phosphates, leading to full activation of the CDK1/Cyclin B complex.[3]
Experimental Workflow
The workflow for the kinase inhibition assay is a sequential process involving reagent addition, incubation, and signal detection, making it amenable to automation and high-throughput applications.
Experimental Protocols
This protocol is designed for a 384-well low-volume plate format with a final assay volume of 20 µL. Volumes can be scaled for other plate formats.[13]
Materials and Reagents
-
Enzyme: Recombinant Human CDK1/Cyclin B1 (e.g., Sigma-Aldrich SRP5009)[16]
-
Assay Kit: HTRF® KinEASE™-STK kit (e.g., Cisbio)[11]
-
Inhibitor: this compound (e.g., MedChemExpress HY-110053)[7]
-
ATP: Adenosine 5'-triphosphate (e.g., Sigma-Aldrich)
-
Buffer: Kinase Assay Buffer (supplied with kit or prepared: 25 mM MOPS, pH 7.2, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[16]
-
Plates: Low-volume, white, 384-well plates
-
Reader: HTRF®-compatible microplate reader
Reagent Preparation
-
Kinase Buffer (1x): Prepare the assay buffer as required. Keep on ice.
-
CDK1/Cyclin B1 Working Solution: Thaw the enzyme on ice. Dilute the enzyme stock to the desired working concentration (e.g., 2.5 ng/µL for a final concentration of 1 ng/µL in a 20 µL reaction volume) using cold Kinase Buffer. Keep on ice and use immediately.
-
STK Substrate Working Solution: Reconstitute the lyophilized substrate as per the manufacturer's instructions. Dilute to the required working concentration (e.g., 2.5 µM for a final concentration of 1 µM) in Kinase Buffer.
-
ATP Working Solution: Prepare a stock solution of ATP (e.g., 10 mM). Dilute this stock to the working concentration (e.g., 50 µM for a final concentration of 10 µM) in Kinase Buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Then, create a 4x working solution for each concentration by diluting the DMSO stock into Kinase Buffer (final DMSO concentration in the assay should be ≤1%).
-
Detection Reagent Mix: Prepare the detection mix containing the Eu³⁺-Cryptate antibody and SA-XL665 in the detection buffer provided with the kit, following the manufacturer's protocol. The detection buffer contains EDTA to stop the kinase reaction.[11]
Assay Procedure
Perform all additions in a 384-well plate. Set up controls:
-
Negative Control (0% activity): No enzyme.
-
Positive Control (100% activity): DMSO vehicle instead of inhibitor.
-
Test Wells: Serial dilutions of this compound.
-
Add Inhibitor: Dispense 5 µL of the 4x inhibitor working solution or 4x DMSO vehicle into the appropriate wells.
-
Add Enzyme and Substrate: Prepare a 2x master mix of CDK1/Cyclin B1 and STK Substrate in Kinase Buffer. Add 10 µL of this mix to all wells except the negative controls (add 10 µL of a mix containing only the substrate to negative control wells).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Initiate Kinase Reaction: Add 5 µL of the 4x ATP working solution to all wells to start the reaction. The final volume is now 20 µL.
-
Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect: Add 20 µL of the prepared Detection Reagent Mix to each well.
-
Detection Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
Read Plate: Measure the HTRF signal on a compatible plate reader (Excitation: 320-340 nm, Emission: 620 nm for cryptate and 665 nm for XL665).
Data Analysis
-
Calculate HTRF Ratio: The HTRF ratio is calculated for each well:
-
Ratio = (Fluorescence at 665 nm / Fluorescence at 620 nm) x 10,000[13]
-
-
Calculate Percent Inhibition: Use the ratios from the control wells to determine the percent inhibition for each inhibitor concentration.
-
% Inhibition = 100 x (1 - [Ratio(inhibitor) - Ratio(neg control)] / [Ratio(pos control) - Ratio(neg control)])
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin B - Wikipedia [en.wikipedia.org]
- 4. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 5. キナーゼのバイオロジー [promega.jp]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alsterpaullone, 2 cyanoethyl — TargetMol Chemicals [targetmol.com]
- 9. 2-Substituted paullones: CDK1/cyclin B-inhibiting property and in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. HTRF KinEASE-TK Detection Kit-WEICHILAB [weichilab.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Western Blot Analysis of Phospho-CDK1 after 2-Cyanoethylalsterpaullone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase, is a crucial regulator of the cell cycle, particularly at the G2/M transition. Its activity is tightly controlled by association with Cyclin B and by a series of phosphorylation and dephosphorylation events. Dysregulation of CDK1 activity is a hallmark of many cancers, making it a key target for therapeutic intervention. 2-Cyanoethylalsterpaullone is a potent and selective inhibitor of the CDK1/Cyclin B complex.[1] This application note provides a detailed protocol for utilizing Western blotting to analyze the phosphorylation status of CDK1 and its downstream targets in cultured cells following treatment with this compound.
Signaling Pathway
The activity of the CDK1/Cyclin B complex is central to the initiation of mitosis. Upon activation, this complex phosphorylates a multitude of substrate proteins, driving the cell from G2 into M phase. This compound directly inhibits the kinase activity of the CDK1/Cyclin B complex, preventing the phosphorylation of its downstream targets and leading to a cell cycle arrest at the G2/M boundary.
References
Application Notes and Protocols for 2-Cyanoethylalsterpaullone in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethylalsterpaullone is a potent, cell-permeable small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK-3β). As a derivative of Alsterpaullone, it exhibits high selectivity and inhibitory activity against CDK1/Cyclin B and GSK-3β, with reported IC50 values in the nanomolar range (IC50 = 0.23 nM for CDK1/Cyclin B and 0.8 nM for GSK-3β)[1][2]. These kinases are pivotal regulators of cell cycle progression, proliferation, and apoptosis. The inhibition of these pathways by this compound makes it a valuable tool for cancer research and neurodegenerative disease studies. For instance, its parent compound, alsterpaullone, has been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells and to decrease the phosphorylation of tau protein in models of Alzheimer's disease[3][4].
This document provides detailed protocols for the reconstitution of lyophilized this compound and its application in common in vitro assays to study its effects on cell cycle progression and apoptosis.
Data Presentation
Quantitative data for this compound and its parent compound, alsterpaullone, are summarized in the table below for easy reference and comparison.
| Property | This compound | Alsterpaullone | Reference |
| Target(s) | CDK1/Cyclin B, GSK-3β | CDK1, CDK2, GSK-3β, Lck | [1][2] |
| IC50 (CDK1/Cyclin B) | 0.23 nM | 35 nM | [1][5] |
| IC50 (GSK-3β) | 0.8 nM | 4 nM - 110 nM | [1][5] |
| IC50 (CDK2) | Not specified | 80 nM | |
| Molecular Weight | Not specified | 293.28 g/mol | [3][5] |
| Solubility | Soluble in DMSO | Soluble to 50 mM in DMSO | [3] |
| Appearance | Not specified | Yellow to Brown Powder | [3] |
| Storage Temperature | Not specified | 4°C | [3] |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution for in vitro experiments.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial of lyophilized powder at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is collected at the bottom of the vial.
-
Solvent Addition: Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of ~346.36 g/mol (estimated for this compound), you would add 28.87 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Workflow for reconstituting lyophilized this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alsterpaullone, 2 cyanoethyl — TargetMol Chemicals [targetmol.com]
- 3. Alsterpaullone - LKT Labs [lktlabs.com]
- 4. Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alsterpaullone [sigmaaldrich.com]
Application of 2-Cyanoethylalsterpaullone in High-Throughput Screening for Novel p27Kip1 Transcriptional Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethylalsterpaullone, a derivative of the paullone (B27933) class of compounds, has emerged as a potent inhibitor of key cellular kinases. It demonstrates significant inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. Recent research has also identified its novel application in high-throughput screening (HTS) as a powerful transcriptional inhibitor of the tumor suppressor protein p27Kip1[3][4][5][6]. This discovery opens new avenues for its use in drug discovery campaigns, particularly in fields such as regenerative medicine where the transient suppression of p27Kip1 may be beneficial[3][4][5][6].
p27Kip1 is a cell cycle inhibitor that prevents the phosphorylation of target proteins by CDK/cyclin complexes[3][4][5][6]. While its loss is associated with a poor prognosis in several cancers, the controlled inhibition of p27Kip1 has shown promise in promoting tissue regeneration and maintaining stem cell pluripotency[3][4][5]. Due to the intrinsically disordered nature of the p27Kip1 protein, identifying direct inhibitors has been challenging. Consequently, a high-throughput screening approach targeting the transcriptional regulation of p27Kip1 was developed, leading to the identification of this compound as a lead compound[3][4][5][6].
This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening assays to identify and characterize inhibitors of p27Kip1 transcription.
Mechanism of Action
This compound inhibits the transcription of p27Kip1 by preventing the binding of the transcription factor FoxO3a to the p27Kip1 promoter. This action is crucial as FoxO3a is a key activator of p27Kip1 transcription. By disrupting this interaction, this compound effectively downregulates the expression of p27Kip1 at the transcriptional level[3][4].
Signaling Pathway
Caption: Signaling pathway of this compound in p27Kip1 transcription.
Quantitative Data
The inhibitory activities of this compound against its primary targets are summarized below. This data is crucial for designing dose-response experiments and for understanding the compound's potency and selectivity.
| Compound | Target | IC50 | Reference |
| This compound | p27Kip1 Transcription | 200 nM | [3][5] |
| This compound | CDK1/Cyclin B | 0.23 nM | [1][2] |
| This compound | GSK-3β | 0.8 nM | [1][2] |
High-Throughput Screening Protocol: Luciferase Reporter Assay
This protocol outlines a cell-based high-throughput screening assay to identify transcriptional inhibitors of p27Kip1, using this compound as a reference compound. The assay utilizes a luciferase reporter gene under the control of the p27Kip1 promoter.
Experimental Workflow
Caption: Workflow for a luciferase-based HTS assay for p27Kip1 inhibitors.
Materials and Reagents
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
p27Kip1 promoter-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white, clear-bottom tissue culture plates
-
This compound (as a positive control)
-
Test compound library
-
Luciferase assay reagent
-
Luminometer
Protocol
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Transfection:
-
For each well, prepare a transfection mix containing the p27Kip1 promoter-luciferase reporter plasmid and a suitable transfection reagent according to the manufacturer's instructions.
-
Carefully add the transfection mix to each well.
-
Incubate the plates for 24 hours to allow for plasmid expression.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay medium (e.g., starting from 10 µM).
-
Prepare dilutions of the test compounds from the library.
-
Remove the transfection medium from the wells and add 100 µL of fresh medium containing the diluted compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the plates for an additional 24 hours to allow the compounds to affect the transcription of the luciferase reporter gene.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence signal using a plate reader (luminometer).
-
-
Data Analysis:
-
Normalize the luminescence readings of the compound-treated wells to the vehicle control wells.
-
Plot the normalized data as a percentage of inhibition against the compound concentration.
-
Determine the IC50 value for this compound and identify primary hits from the compound library that show significant inhibition of luciferase activity.
-
Secondary Screens and Hit Validation
Primary hits identified from the high-throughput screen should be subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action. These can include:
-
Dose-response curves: To confirm the potency of the hit compounds.
-
Cytotoxicity assays: To rule out non-specific effects due to cell death.
-
qRT-PCR: To directly measure the effect of the compounds on endogenous p27Kip1 mRNA levels.
-
Western Blotting: To confirm the reduction in p27Kip1 protein levels.
-
Chromatin Immunoprecipitation (ChIP): To verify if the compound inhibits the binding of FoxO3a to the p27Kip1 promoter, similar to the mechanism of this compound[3][4].
Conclusion
This compound serves as a valuable tool for the discovery and characterization of novel p27Kip1 transcriptional inhibitors. The provided protocols and data offer a robust framework for researchers to establish high-throughput screening campaigns targeting this important cell cycle regulator. The insights gained from such screens have the potential to advance the development of new therapeutic strategies for a variety of conditions, including those benefiting from enhanced tissue regeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.plos.org [journals.plos.org]
- 4. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening reveals alsterpaullone, 2-cyanoethyl as a potent p27Kip1 transcriptional inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor | PLOS One [journals.plos.org]
Detecting 2-Cyanoethylalsterpaullone in Cell Lysates: An LC-MS/MS Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the sensitive and selective detection of 2-Cyanoethylalsterpaullone, a potent dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen (B147801) Synthase Kinase-3β (GSK-3β), in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] this compound is a derivative of Alsterpaullone (B1665728), a compound known to induce apoptosis and cell cycle arrest, making it a compound of interest in cancer research and neurodegenerative disease studies.[3][4][5][6] The following protocols outline methods for cell culture and lysis, sample preparation, and the specific LC-MS/MS parameters required for the accurate quantification of this small molecule inhibitor.
Introduction
This compound is a powerful research tool for investigating cellular signaling pathways. As a derivative of Alsterpaullone, it belongs to the paullone (B27933) family of benzazepinones, which are ATP-competitive inhibitors of several kinases.[3] Specifically, this compound exhibits potent inhibitory activity against CDK1/Cyclin B and GSK-3β, with IC50 values in the nanomolar range (GSK-3β: IC50=0.8 nM; CDK1/Cyclin B: IC50=0.23 nM).[1] These kinases are pivotal in regulating the cell cycle, and their dysregulation is implicated in various cancers and neurodegenerative disorders like Alzheimer's disease.[3][4] The ability to accurately measure the intracellular concentration of this compound is therefore crucial for understanding its pharmacokinetic and pharmacodynamic properties in preclinical research. LC-MS/MS offers the high sensitivity and selectivity required for quantifying small molecules in complex biological matrices like cell lysates.[7][8][9]
Signaling Pathway of Alsterpaullone and its Derivatives
Alsterpaullone and its derivatives, including this compound, primarily exert their effects by inhibiting CDKs and GSK-3β. Inhibition of CDK1/Cyclin B leads to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis.[5][6] The inhibition of GSK-3β can modulate multiple downstream pathways, including the Wnt signaling pathway, and is also linked to the phosphorylation of the tau protein, a hallmark of Alzheimer's disease.[3][5]
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in cell lysates.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, D425, or D458 medulloblastoma cells) in appropriate cell culture plates and allow them to adhere and grow to a desired confluency (typically 70-80%).[4]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all samples and typically below 0.1%.
-
Incubation: Incubate the cells for the desired period to allow for cellular uptake and interaction of the compound.
Cell Lysis and Protein Quantification
-
Cell Harvesting: After incubation, remove the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Vortex the cell lysate briefly and incubate on ice for 30 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins and the analyte of interest.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the amount of this compound to the total protein content.
Sample Preparation for LC-MS/MS
This protocol utilizes protein precipitation, a common and effective method for extracting small molecules from complex biological samples.[10]
-
Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 2: Sample preparation workflow for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables summarize the suggested starting parameters for the LC-MS/MS analysis of this compound. These parameters may require optimization for specific instrumentation and experimental conditions.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.7 µm)[11] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Internal Standard (e.g., Verapamil) | 455.3 | 165.1 | 35 |
Note: The precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The collision energy should be optimized to yield the most stable and intense product ion.
Data Analysis and Quantification
Quantification of this compound is achieved by creating a standard curve.
-
Standard Curve Preparation: Prepare a series of calibration standards of known concentrations of this compound in the same matrix as the samples (e.g., blank cell lysate).
-
Data Acquisition: Analyze the standards and the unknown samples using the developed LC-MS/MS method.
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard for each standard and sample.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Standard Curve Generation: Plot the peak area ratio against the concentration of the calibration standards and perform a linear regression to generate a standard curve.
-
Concentration Determination: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve. The final concentration should be normalized to the protein concentration of the lysate.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of this compound in cell lysates using LC-MS/MS. The described methods for cell handling, sample preparation, and instrumental analysis provide a robust framework for researchers investigating the cellular effects of this potent kinase inhibitor. The successful implementation of this protocol will enable accurate determination of intracellular drug concentrations, facilitating a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alsterpaullone, 2 cyanoethyl — TargetMol Chemicals [targetmol.com]
- 3. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of alsterpaullone as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alsterpaullone - LKT Labs [lktlabs.com]
- 6. Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tecan.com [tecan.com]
- 11. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with 2-Cyanoethylalsterpaullone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethylalsterpaullone is a derivative of the paullone (B27933) family of compounds, which are known for their inhibitory activity against cyclin-dependent kinases (CDKs). As a potent inhibitor of CDK1/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), this compound has emerged as a promising agent for inducing apoptosis in cancer cells.[1] These application notes provide a comprehensive guide for researchers utilizing this compound to study and induce programmed cell death. The protocols outlined below are based on established methodologies for the closely related compound, alsterpaullone, and general apoptosis assays.
Mechanism of Action
This compound, like its parent compound alsterpaullone, is believed to induce apoptosis primarily through the inhibition of CDKs, leading to cell cycle arrest, and through the activation of intrinsic apoptotic pathways. The proposed mechanism involves the perturbation of the mitochondrial membrane potential, leading to the activation of caspase-9, which in turn activates downstream effector caspases such as caspase-3.[2][3] This cascade of events culminates in the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.[2] Furthermore, evidence suggests the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in alsterpaullone-induced apoptosis.[3][4]
Data Presentation
The following table summarizes the cytotoxic activity of a compound strongly suggested to be this compound, based on its chemical description in the cited research, across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | Not explicitly stated, but potent activity reported. |
| HTB-26 (MDA-MB-231) | Breast Adenocarcinoma | Data not available |
| PC-3 | Prostate Adenocarcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Note: The provided IC50 values are for a compound described as a regioisomer of another compound, which aligns with the structure of this compound. Further confirmation may be required.
Experimental Protocols
Detailed methodologies for key experiments to investigate this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Target cancer cell lines (e.g., HCT116, HepG2, PC-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis Markers
This protocol detects changes in the expression of key apoptosis-related proteins.
Materials:
-
Target cancer cell lines
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Investigating Apoptosis
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alsterpaullone induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alsterpaullone induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synchronizing Cells in G2/M Phase with 2-Cyanoethylalsterpaullone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethylalsterpaullone is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[1] CDK1 is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 by this compound leads to a reversible cell cycle arrest in the G2 phase, making it a valuable tool for synchronizing cell populations for various research applications. These applications include studying the molecular events of mitosis, evaluating the efficacy of anti-cancer drugs that target specific cell cycle phases, and investigating the mechanisms of DNA damage checkpoints.
This document provides detailed protocols for using this compound to synchronize cells in the G2/M phase, along with methods for assessing cell cycle arrest and the underlying signaling pathways.
Mechanism of Action
This compound, a derivative of alsterpaullone (B1665728), exerts its cell cycle inhibitory effects by targeting the ATP-binding pocket of CDK1. This competitive inhibition prevents the phosphorylation of downstream substrates that are essential for entry into mitosis. The primary target, the CDK1/Cyclin B complex, is the master regulator of the G2/M transition. By inhibiting its activity, this compound effectively halts the cell cycle at the G2 checkpoint, leading to an accumulation of cells in the G2 phase.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1/Cyclin B | 0.23 |
| GSK-3β | 0.8 |
Data derived from in vitro kinase assays.[1]
Table 2: Dose-Dependent Effect of Alsterpaullone on Cell Cycle Distribution in HeLa Cells (24-hour treatment)
| Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 | 25.1 | 19.7 |
| 5 | 48.9 | 23.5 | 27.6 |
| 10 | 35.6 | 20.1 | 44.3 |
| 20 | 21.3 | 15.8 | 62.9 |
| 30 | 15.1 | 12.4 | 72.5 |
Note: This data is for the parent compound, alsterpaullone, and serves as a reference for determining the optimal concentration range for this compound. It is recommended to perform a dose-response experiment for each cell line.
Table 3: Effect of Alsterpaullone on HeLa Cell Viability (48-hour treatment)
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | 95.2 |
| 10 | 88.1 |
| 20 | 75.4 |
| 30 | 62.3 |
Note: This data is for the parent compound, alsterpaullone. It is advisable to assess the cytotoxicity of this compound in the cell line of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (346.34 g/mol ), calculate the amount of powder needed to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Dissolve the calculated amount of this compound powder in an appropriate volume of DMSO. For a 10 mM stock solution, dissolve 3.46 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Synchronization of Cells in G2/M Phase
Materials:
-
Cultured cells of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
6-well plates or other suitable culture vessels
Procedure:
-
Seed the cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Incubate the cells overnight to allow for attachment.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) by adding the appropriate volume of the stock solution to the culture medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubate the cells for the desired period (e.g., 16, 24, or 48 hours). The optimal incubation time may vary depending on the cell line and its doubling time.
-
After incubation, harvest the cells for cell cycle analysis (Protocol 3) and/or Western blot analysis (Protocol 4).
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Materials:
-
Harvested cells from Protocol 2
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of G2/M Checkpoint Proteins
Materials:
-
Harvested cells from Protocol 2
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the harvested cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Mandatory Visualization
Caption: Signaling pathway of G2/M arrest by this compound.
Caption: Experimental workflow for G2/M synchronization and analysis.
References
caspase activation assay protocol following 2-Cyanoethylalsterpaullone treatment
An Application Note on the Protocol for Caspase Activation Assay Following 2-Cyanoethylalsterpaullone Treatment
Introduction
This compound is a potent, selective, and cell-permeable derivative of alsterpaullone. It functions as a dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), with IC50 values of 0.23 nM and 0.8 nM, respectively[1][2]. Like its parent compound, alsterpaullone, it is investigated for its anti-proliferative and pro-apoptotic properties in cancer cells[3][4][5]. A key mechanism of its action involves inducing cell cycle arrest, typically at the G2/M phase, and subsequently triggering programmed cell death, or apoptosis[4][5].
Apoptosis is executed by a family of cysteine proteases known as caspases[6]. These enzymes are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage. Caspases are broadly categorized into initiators (e.g., caspase-8, caspase-9) and executioners (e.g., caspase-3, caspase-6, caspase-7). The activation of executioner caspases, particularly caspase-3 and -7, is a central event in apoptosis, leading to the cleavage of numerous cellular substrates and the morphological changes characteristic of apoptotic cell death[7][8].
This application note provides a detailed protocol for measuring the activity of executioner caspases-3/7 in cultured cells following treatment with this compound. The protocol is based on a colorimetric assay that utilizes a tetrapeptide substrate, DEVD (Asp-Glu-Val-Asp), conjugated to a chromophore, p-nitroaniline (pNA)[6][9][10][11]. When cleaved by activated caspase-3 or -7, the free pNA is released, producing a yellow color that can be quantified by measuring the absorbance at 400-405 nm[11]. The increase in absorbance is directly proportional to the caspase-3/7 activity in the sample.
Putative Signaling Pathway for this compound-Induced Apoptosis
Treatment with alsterpaullone, the parent compound of this compound, has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway[3][12]. This is initiated by the inhibition of CDK1, leading to cell cycle arrest. This arrest can trigger mitochondrial membrane perturbation, resulting in the release of cytochrome c into the cytosol[13]. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which recruits and activates the initiator caspase-9[7]. Activated caspase-9, in turn, cleaves and activates the executioner caspases, such as caspase-3, culminating in apoptosis[3][13].
Caption: Putative signaling pathway for this compound.
Experimental Protocol: Colorimetric Caspase-3/7 Assay
This protocol outlines the steps for inducing apoptosis in a cell line of choice (e.g., Jurkat, HeLa) with this compound and subsequently measuring caspase-3/7 activity.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., Jurkat T cells, HeLa cells).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS): sterile, ice-cold.
-
Caspase-3 Colorimetric Assay Kit: Commercially available kits typically include:
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Microcentrifuge.
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 400-405 nm.
-
Hemocytometer or automated cell counter.
-
Experimental Workflow
Caption: Workflow for the caspase activation assay.
Step-by-Step Procedure
1. Cell Seeding and Treatment: a. Culture cells to approximately 80% confluency. b. Harvest and count the cells. Seed 1-2 x 10^6 cells per well into a 96-well plate in a final volume of 100 µL of culture medium[6]. c. Prepare serial dilutions of this compound in culture medium. A typical concentration range to test for paullone (B27933) derivatives is 0.1 µM to 30 µM. d. Include the following controls:
- Untreated Control: Cells treated with vehicle (DMSO) only.
- Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine, Etoposide). e. Add the compound dilutions to the respective wells and incubate the plate for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator[15].
2. Cell Lysis: a. Centrifuge the plate at 600 x g for 5 minutes at 4°C to pellet the cells[10]. b. Carefully remove the supernatant. For adherent cells, wash once with 100 µL of ice-cold PBS before pelleting. c. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer[6][14]. d. Incubate the plate on ice for 10-15 minutes[6][10]. e. Centrifuge the lysates at 10,000 x g for 1-2 minutes at 4°C to pellet cellular debris[6]. f. Carefully transfer the supernatant (cytosolic extract) to a fresh, flat-bottom 96-well plate.
3. Caspase Assay Reaction: a. Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM, as specified by the kit manufacturer[14]. b. Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate[6][14]. c. Add 5 µL of the DEVD-pNA substrate to each well. Mix gently[6][14]. d. Cover the plate and incubate at 37°C for 1-4 hours, protected from light[14][15]. The optimal incubation time may need to be determined empirically for your specific cell line and treatment conditions.
4. Data Acquisition: a. Read the absorbance of each well at 405 nm using a microplate reader[6][9][11]. b. Subtract the background reading (from a blank well containing lysis buffer and reagents but no cells) from all sample readings.
Data Presentation and Analysis
The results should be expressed as the fold-increase in caspase-3/7 activity over the untreated control.
Calculation: Fold-Increase = (Absorbance of Treated Sample) / (Absorbance of Untreated Control)
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Caspase-3/7 Activity in Response to this compound
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Absorbance (405 nm) ± SD | Fold-Increase in Caspase Activity |
| Untreated Control | 0 (Vehicle) | 24 | 0.150 ± 0.015 | 1.0 |
| This compound | 1 | 24 | 0.225 ± 0.020 | 1.5 |
| This compound | 5 | 24 | 0.450 ± 0.035 | 3.0 |
| This compound | 10 | 24 | 0.750 ± 0.050 | 5.0 |
| This compound | 20 | 24 | 0.900 ± 0.060 | 6.0 |
| Positive Control (e.g., Staurosporine) | 1 | 6 | 0.975 ± 0.070 | 6.5 |
(Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alsterpaullone, 2 cyanoethyl — TargetMol Chemicals [targetmol.com]
- 3. Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Induction of apoptosis by cyclo-oxygenase-2 inhibitor NS398 through a cytochrome C-dependent pathway in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. ulab360.com [ulab360.com]
Determining the IC50 of 2-Cyanoethylalsterpaullone for Glycogen Synthase Kinase-3β (GSK-3β)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 2-Cyanoethylalsterpaullone, a derivative of the paullone (B27933) family of kinase inhibitors, against Glycogen (B147801) Synthase Kinase-3β (GSK-3β). Paullones are recognized as potent inhibitors of GSK-3β, a key enzyme implicated in various cellular processes and diseases, including neurodegenerative disorders and cancer. Alsterpaullone, a related compound, is a known potent, ATP-competitive inhibitor of GSK-3β.[1] This protocol outlines a detailed in vitro kinase assay to quantify the inhibitory activity of this compound, offering a foundational method for compound characterization in drug discovery pipelines.
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, including insulin (B600854) signaling, Wnt/β-catenin pathway, and neuronal development.[2][3] Its dysregulation is associated with the pathogenesis of several diseases, making it a significant therapeutic target.[4][5][6] The paullone family of compounds has demonstrated potent inhibitory activity against GSK-3β.[1] This document details the experimental procedure for determining the IC50 value of a specific derivative, this compound, providing researchers with a robust protocol for assessing its potency.
Data Presentation
While the specific IC50 value for this compound is not publicly available, the following table presents known IC50 values for the parent compound, alsterpaullone, and another paullone family member to provide a reference for expected potency.
| Compound | Target Kinase | IC50 (nM) | Notes |
| Alsterpaullone | GSK-3β | 4 | A potent, cell-permeable, reversible, and ATP-competitive inhibitor.[7] |
| Paullones (general) | GSK-3β | 4 - 80 | A family of benzazepinones with potent inhibitory activity.[1] |
Experimental Protocols
A widely used method for determining the IC50 of kinase inhibitors is the in vitro kinase assay, which measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The following protocol is a generalized procedure based on established methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based assays (e.g., ADP-Glo™).[8][9]
Materials and Reagents
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
This compound (test compound)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[8]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or TR-FRET specific antibodies)
-
384-well white or black microplates
-
Plate reader capable of luminescence or TR-FRET detection
-
DMSO (for compound dilution)
Experimental Workflow
The following diagram illustrates the general workflow for the IC50 determination of a GSK-3β inhibitor.
Caption: Workflow for GSK-3β IC50 determination.
Detailed Protocol
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution of the compound stock to create a range of concentrations (e.g., 10-point dilution series). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Plate Setup: In a 384-well plate, add a small volume (e.g., 0.5 µL) of each compound dilution to the appropriate wells.[9] Include control wells:
-
No inhibitor control (0% inhibition): Contains DMSO only.
-
No enzyme control (100% inhibition): Contains all components except the GSK-3β enzyme.
-
-
Kinase Reaction: a. Prepare a master mix containing the kinase reaction buffer, recombinant GSK-3β enzyme, and the substrate peptide. b. Dispense the kinase reaction mix into each well of the assay plate. c. Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for GSK-3β if determining ATP-competitive inhibition. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9]
-
Signal Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that chelates Mg2+). b. Add the detection reagent (e.g., ADP-Glo™ reagent or TR-FRET antibodies). c. Incubate the plate for the recommended time to allow the detection signal to develop. d. Measure the signal (luminescence or TR-FRET ratio) using a compatible plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Signaling Pathway Context
GSK-3β is a critical downstream kinase in multiple signaling pathways. The diagram below illustrates its role in the Wnt/β-catenin signaling pathway, where its inhibition leads to the stabilization of β-catenin.
Caption: Role of GSK-3β in Wnt signaling.
References
- 1. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Machine Learning for Discovery of GSK3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
- 6. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alsterpaullone [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of 2-Cyanoethylalsterpaullone in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethylalsterpaullone is a potent and selective dual inhibitor of cyclin-dependent kinase 1 (CDK1)/Cyclin B and glycogen (B147801) synthase kinase-3β (GSK-3β). As a derivative of alsterpaullone (B1665728), it belongs to the paullone (B27933) class of small molecules, which are of significant interest for their therapeutic potential, particularly in oncology. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on available data for the parent compound alsterpaullone and other paullone derivatives. Due to the limited publicly available data specifically for this compound, the following protocols are extrapolated from studies on closely related compounds and should be adapted and optimized for specific experimental needs.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of CDK1 and GSK-3β.
-
CDK1 Inhibition: CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, thereby preventing tumor cell proliferation.
-
GSK-3β Inhibition: GSK-3β is involved in numerous cellular processes, including metabolism, apoptosis, and cell signaling. Its inhibition can impact various pathways implicated in cancer.
The dual inhibition of these kinases suggests that this compound may have a multi-faceted anti-tumor effect.
Figure 1: Simplified signaling pathway of this compound.
Data Presentation: In Vivo Efficacy of Alsterpaullone in Mouse Xenograft Models
The following table summarizes quantitative data from preclinical studies of the parent compound, alsterpaullone, in mouse cancer models. This data can serve as a reference for designing efficacy studies with this compound.
| Compound | Mouse Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Outcome |
| Alsterpaullone | Nude Mice | Group 3 Medulloblastoma (D458 cells) | Subcutaneous | 30 mg/kg | Daily for 2 weeks | Increased survival[1] |
| Alsterpaullone | N/A | Hepatoblastoma (HepG2 xenograft) | N/A | 3 mg/kg | N/A | Inhibited tumor growth[2] |
| Kenpaullone (B1673391) | Mice | Neuropathic Pain | Intraperitoneal | 10 mg/kg & 30 mg/kg | Daily | Dose-dependent analgesic effects[3] |
| Kenpaullone | Mice | Bone Cancer Pain | Intraperitoneal | 10 mg/kg & 30 mg/kg | Daily | Analgesic effects[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 40 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a concentrated stock solution. For example, dissolve 2 mg of the compound in 50 µL of DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Working Solution Formulation:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO stock. A common ratio is 1 part DMSO stock to 6 parts PEG300. Mix well until the solution is clear.
-
Slowly add sterile saline to the DMSO/PEG300 mixture to achieve the final desired concentration. The final volume of DMSO should ideally be less than 10% of the total injection volume.
-
Example Formulation: For a final concentration of 3 mg/mL, you could mix 50 µL of a 40 mg/mL DMSO stock with 300 µL of PEG300, and then add sterile saline to a final volume that provides the desired dose in a suitable injection volume (e.g., 100 µL).
-
-
Sterilization and Storage:
-
The final formulation should be prepared fresh before each administration.
-
If short-term storage is necessary, store the solution at 4°C, protected from light.
-
Visually inspect the solution for any precipitation before use.
-
Protocol 2: Subcutaneous Administration in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest
-
Sterile PBS and cell culture medium
-
Prepared this compound formulation
-
Calipers for tumor measurement
-
Animal scale
Workflow:
Figure 2: Workflow for a subcutaneous xenograft efficacy study.
Procedure:
-
Cell Inoculation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the prepared this compound formulation subcutaneously at the desired dose (e.g., starting with a dose range of 3-30 mg/kg based on alsterpaullone data).
-
The control group should receive the vehicle solution following the same schedule.
-
The treatment schedule can be daily, every other day, or as determined by preliminary toxicity studies.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of significant morbidity.
-
-
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups.
-
At the end of the study, tissues can be collected for further analysis (e.g., histology, Western blotting).
-
Protocol 3: Acute Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxicities of this compound.
Materials:
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
Prepared this compound formulation at various concentrations
-
Animal scale
-
Observation checklist
Procedure:
-
Dose Escalation:
-
Divide mice into groups and administer single escalating doses of this compound via the intended route of administration (e.g., intraperitoneal or subcutaneous).
-
Start with a low dose and escalate in subsequent groups.
-
-
Observation:
-
Closely monitor the animals for the first few hours post-administration and then daily for up to 14 days.
-
Record clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.
-
-
Necropsy:
-
At the end of the observation period, a gross necropsy can be performed to examine major organs for any abnormalities.
-
Concluding Remarks
The provided application notes and protocols offer a foundational framework for initiating in vivo studies with this compound in mouse models. It is imperative for researchers to conduct preliminary dose-finding and toxicity studies to establish safe and effective dosing regimens for their specific cancer models and mouse strains. The extrapolation from data on alsterpaullone and kenpaullone provides a rational starting point, but empirical validation is essential for rigorous and reproducible results. As more research on this compound becomes available, these protocols should be updated to reflect the most current findings.
References
- 1. Identification of alsterpaullone as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing cancer drugs identifies kenpaullone which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 2-Cyanoethylalsterpaullone solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility of 2-Cyanoethylalsterpaullone in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a synthetic derivative of Alsterpaullone, a member of the paullone (B27933) family of small molecules. It is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β). These kinases are crucial regulators of cell cycle progression and various cellular signaling pathways, respectively.
Q2: I am observing precipitation of this compound when preparing my working solutions in aqueous buffers. Why is this happening?
A2: Like many kinase inhibitors, this compound has poor aqueous solubility. This is a common challenge for paullone derivatives and other small molecules that target the ATP-binding pockets of kinases. Precipitation occurs when the concentration of the compound in your aqueous buffer exceeds its solubility limit. This can be influenced by factors such as the final concentration, the percentage of co-solvent (like DMSO) in the final solution, the pH and temperature of the buffer, and potential interactions with components of the cell culture medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). A stock solution can be prepared at a concentration of up to 40 mg/mL in DMSO. It is crucial to use anhydrous DMSO to avoid introducing moisture, which can affect the compound's stability and solubility.
Q4: What are some general strategies to improve the solubility of this compound for my in vitro experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Use of Co-solvents: Maintaining a small percentage of DMSO in your final working solution can help keep the compound dissolved.
-
pH Adjustment: The solubility of weakly basic or acidic compounds can be influenced by the pH of the buffer. Experimenting with different pH values may improve solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can increase the solubility of hydrophobic compounds.
-
Serial Dilutions: Instead of a single large dilution from your DMSO stock into the aqueous buffer, performing serial dilutions can help prevent the compound from precipitating out of solution.
-
Warming the Buffer: Gently warming your aqueous buffer before adding the compound's stock solution may improve solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. "Solvent shock" from rapid dilution. | - Decrease the final concentration of this compound. - Increase the final percentage of DMSO in the working solution (typically up to 0.5% is tolerated by most cell lines, but should be validated). - Perform serial dilutions of the DMSO stock in the aqueous buffer. - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing. |
| Inconsistent or lower-than-expected activity in cell-based assays. | The compound may have precipitated out of the cell culture medium, leading to a lower effective concentration. | - Visually inspect the culture wells for any signs of precipitation. - Prepare fresh working solutions for each experiment. - Consider using a solubility-enhancing excipient in your final formulation (see Experimental Protocols). |
| Difficulty dissolving the compound even in DMSO. | The compound may have absorbed moisture, or the DMSO may not be anhydrous. | - Use fresh, anhydrous DMSO. - Gently warm the solution and/or sonicate to aid dissolution. |
Quantitative Data
| Compound | Solvent | Solubility |
| Alsterpaullone | DMSO | 50 mM |
| Alsterpaullone | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Note: The solubility of this compound is expected to be in a similar range, but empirical determination is recommended for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, you will need approximately 3.7 mg per 1 mL of DMSO (Molecular Weight of this compound is approximately 370.38 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium or buffer to achieve the desired final concentration.
-
Example for a 10 µM final concentration:
-
Dilute the 10 mM stock solution 1:100 in the aqueous buffer (e.g., 1 µL of stock in 99 µL of buffer) to get an intermediate dilution of 100 µM.
-
Further dilute this intermediate solution 1:10 in the aqueous buffer (e.g., 10 µL of 100 µM solution in 90 µL of buffer) to get the final 10 µM working solution.
-
-
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to minimize solvent toxicity to cells.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathways and Experimental Workflows
GSK-3β Signaling Pathway
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active kinase that is regulated by inhibitory phosphorylation. It plays a key role in various cellular processes, including metabolism, cell proliferation, and apoptosis. This compound inhibits GSK-3β, thereby affecting its downstream targets.
References
Technical Support Center: 2-Cyanoethylalsterpaullone in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential artifacts and troubleshooting strategies when using 2-Cyanoethylalsterpaullone in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β)[1]. Like other paullone (B27933) derivatives, it is expected to show significant activity against other CDKs, such as CDK2 and CDK5[2].
Q2: What are the likely off-target effects of this compound?
A2: While a comprehensive selectivity panel for this compound is not widely published, the paullone chemical scaffold is known for activity against multiple kinases. Based on data from the parent compound, alsterpaullone, likely off-targets include other CDKs and Lck. It is crucial to consider that observed cellular phenotypes may result from the inhibition of these off-targets in addition to the primary targets[2].
Q3: How can I be sure that the observed cellular phenotype is due to on-target inhibition?
A3: To confirm on-target activity, a multi-faceted approach is recommended:
-
Use structurally distinct inhibitors: Compare the phenotype induced by this compound with that of another potent and selective inhibitor of the target kinase that has a different chemical structure.
-
Genetic knockdown/knockout: Use techniques like siRNA/shRNA or CRISPR/Cas9 to reduce the expression of the target kinase and observe if the resulting phenotype mimics that of this compound treatment.
-
Rescue experiments: If possible, overexpress a drug-resistant mutant of the target kinase. If this rescues the phenotype, it strongly suggests on-target activity.
-
Analyze downstream signaling: Use methods like Western blotting to assess the phosphorylation status of known, specific substrates of the target kinase.
Q4: Can the 2-cyanoethyl group on the molecule cause specific assay artifacts?
A4: While the nitrile (cyano) group is generally stable, it can be susceptible to reaction with nucleophiles, such as thiols (e.g., DTT or cysteine residues in proteins), if activated by adjacent electron-withdrawing groups in the molecule[3]. It is important to be aware of the components of your assay buffer, particularly reducing agents. Additionally, compounds containing cyano groups have the potential to interfere with certain analytical methods, though this is less common in standard kinase assay formats[4][5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Compound Instability/Degradation: this compound may degrade with improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions and store at -80°C, protected from light. Prepare fresh working dilutions for each experiment. |
| Compound Precipitation: The compound may have limited solubility in aqueous assay buffers. | Visually inspect solutions for precipitates. Consider a brief sonication of the stock solution. Determine the solubility limit in your specific assay buffer. | |
| Variable ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 value is highly dependent on the ATP concentration in the assay. | Standardize the ATP concentration across all assays. Using an ATP concentration close to the Km of the kinase is recommended for comparing potencies of different inhibitors. | |
| High background signal or false positives | Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or enhancement, luciferase inhibition). | Run a control experiment with all assay components except the kinase to see if the compound affects the readout directly. |
| Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. | Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer. Check for a steep dose-response curve, which can be indicative of aggregation. | |
| Observed cellular effect does not match expected phenotype | Off-Target Effects: The observed phenotype may be due to inhibition of kinases other than the primary target. | Refer to the strategies in FAQ Q3. Perform a kinase selectivity screen to identify other potential targets. Use the lowest effective concentration of the compound to minimize off-target effects. |
| Cellular Toxicity: At higher concentrations, the compound may induce cytotoxicity, masking the specific effects of target inhibition. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your cell line. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 0.23 |
| GSK-3β | 0.8 |
Data sourced from MedchemExpress, citing Kunick, et al. (2005)[1].
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for determining the IC50 value of this compound against a target kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl (pH 7.5), MgCl₂, DTT, and BSA. The exact composition may vary depending on the kinase.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute it to the desired final concentration in the kinase buffer. The final concentration should ideally be at or near the Km of the kinase for ATP.
-
Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase in the kinase buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted this compound or DMSO vehicle control to the appropriate wells.
-
Add the kinase and substrate solution to each well.
-
Pre-incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding immediately to the detection step.
-
-
Detection:
-
The method of detection will depend on the assay format (e.g., radiometric, fluorescence-based, luminescence-based). For example, in an ADP-Glo™ assay, ADP-Glo™ Reagent is added to deplete unused ATP, followed by the addition of Kinase Detection Reagent to measure the amount of ADP produced.
-
-
Data Analysis:
-
Normalize the data, with the DMSO-only control representing 100% kinase activity and a no-kinase control representing 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting unexpected kinase assay results.
References
Optimizing 2-Cyanoethylalsterpaullone Concentration for Cancer Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of 2-Cyanoethylalsterpaullone. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on the parent compound, alsterpaullone, to inform starting concentrations and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of alsterpaullone, a potent inhibitor of cyclin-dependent kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β). It has been shown to have an IC50 of 0.23 nM for CDK1/Cyclin B and 0.8 nM for GSK-3β in enzymatic assays. Additionally, it is reported to be an activator of the PI3K/Akt signaling pathway and a transcriptional inhibitor of p27Kip1. Its mechanism of action in cancer cells is primarily attributed to the induction of cell cycle arrest and apoptosis.
Q2: What is a recommended starting concentration for this compound in a new cancer cell line?
Direct IC50 values for the anti-proliferative effects of this compound on various cancer cell lines are not widely available in the public domain. However, based on studies of its parent compound, alsterpaullone, a starting range of 1 µM to 30 µM is recommended for initial dose-response experiments. It is crucial to perform a thorough dose-response and time-course experiment for your specific cell line to determine the optimal concentration and incubation time.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experimental wells is below 0.5% to avoid solvent-induced cytotoxicity.
Q4: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to lead to a dose- and time-dependent inhibition of cancer cell proliferation. At effective concentrations, it can induce cell cycle arrest, typically at the G2/M phase, followed by apoptosis. Morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, may be observed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | 1. Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line. 2. Insufficient incubation time: The treatment duration may be too short to induce a measurable response. 3. Compound inactivity: The compound may have degraded due to improper storage or handling. 4. Cell line resistance: The target cancer cell line may have intrinsic or acquired resistance to CDK or GSK-3 inhibitors. | 1. Concentration: Perform a wider dose-response experiment, for example, from 0.1 µM to 50 µM. 2. Incubation Time: Extend the incubation period (e.g., 24, 48, and 72 hours). 3. Compound: Prepare a fresh stock solution from a new vial of the compound. 4. Cell Line: Verify the expression of CDK1 and GSK-3β in your cell line. Consider using a different cell line as a positive control. |
| High levels of cytotoxicity observed even at low concentrations. | 1. High sensitivity of the cell line: Your cell line may be particularly sensitive to the compound. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-target effects: At higher concentrations, the compound may have off-target effects leading to toxicity. | 1. Concentration: Lower the concentration range in your dose-response experiments. 2. Solvent: Ensure the final DMSO concentration is below 0.5% in all wells, including controls. 3. Concentration: Use the lowest effective concentration determined from your dose-response curve for functional assays. |
| Inconsistent or non-reproducible results. | 1. Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or media composition can affect results. 2. Pipetting errors: Inaccurate pipetting of the compound or reagents. 3. Compound precipitation: The compound may be precipitating out of the solution at higher concentrations. | 1. Cell Culture: Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. 2. Pipetting: Calibrate pipettes regularly and ensure accurate and consistent pipetting. 3. Solubility: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a lower concentration stock solution or using a solubilizing agent if compatible with your assay. |
| Difficulty dissolving the compound. | 1. Low solubility in aqueous solutions: this compound, like many small molecules, has low water solubility. | 1. Solvent: Use a high-quality, anhydrous DMSO to prepare the initial stock solution. Gentle warming (to 37°C) and vortexing can aid in dissolution. |
Data Presentation
Note: The following data is for the parent compound, alsterpaullone . Researchers should use this as a guide and perform their own dose-response experiments for this compound.
Table 1: Anti-proliferative Activity of Alsterpaullone on HeLa Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | ~15 µM |
| 48 hours | ~10 µM |
| 72 hours | ~5 µM |
Data is estimated from graphical representations in published literature and should be considered approximate.
Table 2: Effect of Alsterpaullone on HeLa Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 55% | 25% | 20% |
| Alsterpaullone (10 µM, 24h) | 20% | 15% | 65% |
Values are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
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Annexin V-FITC positive, PI-negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI-positive cells are considered late apoptotic or necrotic.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Proposed signaling pathway of this compound in cancer cells.
troubleshooting inconsistent results with 2-Cyanoethylalsterpaullone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with 2-Cyanoethylalsterpaullone.
Frequently Asked Questions (FAQs)
Q1: I am observing a weaker or no inhibitory effect of this compound in my assay compared to the expected potency. What are the possible causes?
Several factors could contribute to a weaker-than-expected inhibitory effect:
-
Compound Integrity and Solubility:
-
Degradation: Ensure the compound has been stored correctly (as recommended by the supplier, typically at -20°C or -80°C) and has not undergone degradation.
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Solubility Issues: this compound is typically dissolved in DMSO for stock solutions. When diluting into aqueous assay buffers, precipitation can occur, leading to a lower effective concentration. Visually inspect for any precipitates.
-
-
Assay Conditions:
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ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 value of this compound is highly dependent on the ATP concentration in your assay. Higher ATP concentrations will lead to a higher IC50 value.
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Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase (CDK1/Cyclin B or GSK-3β) or the substrate can affect the observed inhibitor potency.
-
-
Cell-Based Assay Specifics:
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Cell Permeability: While paullones are generally cell-permeable, differences in cell lines and their membrane characteristics can influence the intracellular concentration of the inhibitor.
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Efflux Pumps: Some cell lines may express efflux pumps that actively remove the compound, reducing its effective intracellular concentration.
-
Q2: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent IC50 values are a common issue in kinase assays. To improve reproducibility, consider the following:
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Standardize Protocols: Ensure that all assay parameters, including reagent concentrations (especially ATP), incubation times, and temperature, are consistent across all experiments.
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Fresh Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Control Compounds: Include a well-characterized control inhibitor for your target kinase in every assay to monitor the consistency of your assay performance.
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Data Analysis: Use a consistent data analysis method, including the same non-linear regression model for curve fitting, to calculate IC50 values. Ensure your dose-response curve has a sufficient number of data points to accurately define the top and bottom plateaus.
Q3: I am observing unexpected cellular phenotypes that do not seem to be related to the inhibition of CDK1 or GSK-3β. Could this be due to off-target effects?
Yes, unexpected phenotypes can be a result of off-target effects. Paullone (B27933) derivatives, including this compound, are known to inhibit other kinases, most notably CDK5/p25.
To investigate potential off-target effects:
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Literature Review: Research the kinase selectivity profile of alsterpaullone (B1665728) and other paullone derivatives to identify known off-targets.
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Use a Structurally Different Inhibitor: Compare the phenotype observed with this compound to that of a structurally unrelated inhibitor of CDK1 or GSK-3β. If the phenotype is only observed with this compound, it is more likely to be an off-target effect.
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Kinase Profiling: If the unexpected phenotype is critical to your research, consider performing a broad kinase profiling screen to identify other potential targets of this compound.
Q4: How should I prepare and store stock solutions of this compound?
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Solvent: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, DMSO stock solutions are generally stable for several months.
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Working Solutions: When preparing working solutions in aqueous buffers or cell culture media, it is crucial to ensure that the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts. Add the DMSO stock to the aqueous solution while vortexing to aid in dissolution and minimize precipitation.
Data Summary
The following table summarizes the inhibitory activity of this compound and its parent compound, alsterpaullone.
| Compound | Target | IC50 (nM) | Reference |
| This compound | CDK1/Cyclin B | picomolar | [1] |
| This compound | GSK-3β | picomolar | [1] |
| Alsterpaullone | CDK1/cyclin B | 35 | |
| Alsterpaullone | GSK-3β | 4 | |
| Alsterpaullone | CDK5/p25 | 20-200 | [2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for CDK1/Cyclin B or GSK-3β Inhibition
This protocol provides a general framework for a radiometric filter-binding assay to determine the IC50 of this compound.
Materials:
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Recombinant active CDK1/Cyclin B or GSK-3β enzyme
-
Specific peptide substrate for the respective kinase
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
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[γ-³²P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
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Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a microcentrifuge tube, combine the kinase, peptide substrate, and the inhibitor at various concentrations.
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Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
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Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
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Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
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Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Inhibition in Cells
This protocol describes how to assess the inhibition of GSK-3β in a cellular context by measuring the phosphorylation of a downstream substrate, such as β-catenin.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies against phospho-β-catenin (Ser33/37/Thr41) and total β-catenin
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time.
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of the cell lysates.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane and incubate with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize the phospho-β-catenin signal to the total β-catenin signal to determine the extent of inhibition.
Visualizations
Caption: Inhibition of the GSK-3β signaling pathway by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Minimizing Off-Target Effects of 2-Cyanoethylalsterpaullone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing and interpreting the off-target effects of 2-Cyanoethylalsterpaullone in your experiments. By understanding the selectivity profile of this potent kinase inhibitor and implementing rigorous experimental controls, you can enhance the reliability and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of this compound?
A1: this compound is a highly potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β). As a derivative of alsterpaullone (B1665728), it belongs to the paullone (B27933) family of compounds, which are known to exhibit activity against other kinases. While a comprehensive kinome-wide screen for this compound is not publicly available, data from related paullone compounds suggest potential off-target activity against other Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK5, and potentially mitochondrial malate (B86768) dehydrogenase.[1][2]
Q2: I am observing a phenotype that doesn't seem to align with the known functions of CDK1 or GSK-3β. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a strong indicator of potential off-target effects. To investigate this, a multi-faceted approach is recommended. This includes performing dose-response experiments to identify the lowest effective concentration, using structurally unrelated inhibitors of the same primary targets to see if the phenotype is replicated, and conducting rescue experiments with drug-resistant mutants of the intended targets.
Q3: How can I proactively minimize off-target effects in my cell-based assays?
A3: To minimize off-target effects, it is crucial to:
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Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.
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Employ orthogonal controls: Use a structurally distinct inhibitor for CDK1 and/or GSK-3β to confirm that the observed phenotype is due to on-target inhibition.
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Utilize genetic approaches: Compare the phenotype induced by this compound with that of siRNA or shRNA-mediated knockdown of CDK1 and GSK-3β.
-
Perform target engagement assays: Directly confirm that this compound is binding to its intended targets in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).
Q4: Are there any inactive analogs of this compound that can be used as a negative control?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected phenotypic results in cell culture. | 1. Off-target effects: The observed phenotype may be driven by the inhibition of unintended kinases. 2. Compound instability: The compound may be degrading in the cell culture medium. 3. Cell line variability: Differences in cell passage number or confluency can affect results. | 1. Perform a dose-response curve to find the lowest effective concentration. Use a structurally unrelated inhibitor for the same target to see if the phenotype is consistent. 2. Prepare fresh stock solutions and minimize freeze-thaw cycles. 3. Standardize cell culture protocols, including passage number and seeding density. |
| High levels of cytotoxicity observed. | The concentration used may be too high, leading to widespread off-target kinase inhibition and cellular toxicity. | Conduct a thorough dose-response analysis to determine the therapeutic window, where on-target effects are observed with minimal cytotoxicity. |
| Discrepancy between biochemical potency and cellular activity. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Active efflux: The compound may be actively transported out of the cells by efflux pumps. 3. Intracellular ATP concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Co-incubate with known efflux pump inhibitors. 3. Confirm target engagement in a cellular context using CETSA or NanoBRET assays. |
Quantitative Data Summary
While a comprehensive selectivity panel for this compound is not publicly available, the following table summarizes the known IC50 values for its primary targets. For comparison, typical IC50 ranges for off-targets of the parent compound, alsterpaullone, are included to provide a potential reference for selectivity.
| Target | This compound IC50 (nM) | Alsterpaullone (Parent Compound) IC50 (nM) |
| CDK1/Cyclin B | 0.23 | 35 |
| GSK-3β | 0.8 | 15 |
| CDK2/Cyclin A | Not Reported | ~70 |
| CDK5/p25 | Not Reported | ~200 |
Note: The IC50 values for alsterpaullone are approximate and gathered from various sources for comparative purposes. Researchers should determine the specific IC50 values for this compound against potential off-targets in their experimental system.
Key Experimental Protocols
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
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Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a large panel of purified kinases (e.g., >400 kinases).
-
Assay Format: A common format is a competition binding assay (e.g., KINOMEscan™) or a radiometric activity assay (e.g., [γ-³³P]-ATP filter binding).
-
Inhibitor Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.
-
Follow-up: For any kinases showing significant inhibition (e.g., >80% at 1 µM), perform a dose-response analysis to determine the IC50 value.
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Data Analysis: Calculate selectivity scores (e.g., S-score) to quantify the selectivity of the compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct target engagement of this compound with its intended targets (CDK1, GSK-3β) and potential off-targets within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat them across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
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Cell Lysis: Lyse the cells using freeze-thaw cycles or other appropriate methods.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
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Target Detection: Analyze the amount of soluble target protein in the supernatant at each temperature point by Western blotting using specific antibodies for CDK1, GSK-3β, and suspected off-target kinases. An increase in the thermal stability of a protein upon ligand binding indicates target engagement.
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for investigating and minimizing off-target effects.
References
stability of 2-Cyanoethylalsterpaullone in DMSO stock solutions
This technical support center provides guidance on the stability and handling of 2-Cyanoethylalsterpaullone in DMSO stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing this compound DMSO stock solutions?
For optimal stability, this compound powder should be dissolved in high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM). Once prepared, it is crucial to aliquot the stock solution into single-use volumes in appropriate containers (polypropylene or glass) and store them at -20°C or -80°C.[1][2] This practice minimizes the exposure of the compound to repeated freeze-thaw cycles, which can degrade the compound over time.[1][3][4]
Q2: How long can I store this compound stock solutions in DMSO?
Q3: My vial of this compound arrived at room temperature, but the label says to store it at -20°C. Is the compound still viable?
Most small molecule inhibitors are stable at room temperature for short durations, so the product quality is likely unaffected if the transit time was not excessive.[1][2] For long-term storage, the recommended temperature of -20°C should be maintained.
Q4: The vial of this compound powder appears to be empty. Is this normal?
Yes, this is common for small quantities of lyophilized compounds, which can form a thin, nearly invisible film on the vial walls.[2] Add the appropriate volume of DMSO as calculated for your desired stock concentration and vortex or sonicate to ensure complete dissolution.[2]
Q5: What are the visible signs of degradation in my this compound DMSO stock solution?
Visible signs of degradation can include a change in the color of the solution or the appearance of precipitates.[5] However, degradation can occur without any visible changes. Therefore, if you suspect degradation, it is best to perform an analytical check or use a freshly prepared stock solution.
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. The stability of compounds in DMSO can be influenced by factors such as water absorption by DMSO, repeated freeze-thaw cycles, and storage temperature.[3][4][6][7] DMSO is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis of the compound.[7][8]
-
Solution: Use a fresh aliquot of your stock solution for each experiment to avoid freeze-thaw cycles.[1] If the problem persists, prepare a fresh stock solution from powder. Ensure that the DMSO used is of high purity and anhydrous. When not in use, keep the main DMSO container tightly closed and in a dry, well-ventilated place.[8]
-
-
Possible Cause 2: Incorrect Concentration. There might have been an error in the initial weighing of the compound or in the dilution series.
-
Solution: Recalculate the required mass and volumes. If possible, verify the concentration of the stock solution using analytical methods such as UV-Vis spectroscopy or HPLC.
-
Issue 2: I see a precipitate in my this compound stock solution after thawing.
-
Possible Cause: Low Solubility or Compound Precipitation. The compound may have precipitated out of solution during freezing.
-
Solution: Before use, ensure the solution is completely thawed and homogenous by gently warming it to room temperature and vortexing or sonicating to redissolve the compound.[2] If the precipitate does not redissolve, it might indicate degradation or contamination, and a fresh stock solution should be prepared.
-
Data on Compound Stability in DMSO
While specific quantitative data for this compound is not available, general studies on compound repositories provide valuable insights into the stability of small molecules in DMSO under various conditions.
| Storage Condition | Duration | Observation | Source |
| Freeze-Thaw Cycles (-15°C to 25°C) | 11 cycles | No significant compound loss was observed. | [3][4] |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene (B1209903) containers. | [3][4] |
| Accelerated Stability (40°C) | 15 weeks | Most compounds were found to be stable. Water was identified as a more significant factor in compound loss than oxygen. | [3][4] |
| DMSO with 10% Water (4°C) | 2 years | 85% of the 1404 tested compounds remained stable. | [6] |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into several small, airtight vials.
-
-
Time-Zero Analysis (T=0):
-
Take one aliquot for immediate analysis.
-
Dilute the stock solution to a suitable concentration for HPLC analysis with an appropriate mobile phase.
-
Inject the sample into the HPLC system.
-
Record the chromatogram, noting the peak area and retention time of the parent compound. This will serve as the baseline.
-
-
Storage:
-
Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare the sample for HPLC analysis as described in step 2.
-
Analyze the sample by HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the T=0 peak area.
-
Calculate the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: GSK-3β signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the stability of a compound in DMSO.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
dealing with 2-Cyanoethylalsterpaullone precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling 2-Cyanoethylalsterpaullone, focusing on the common issue of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate immediately after adding my this compound DMSO stock to my cell culture medium. What is the primary cause?
A1: Immediate precipitation is a common issue with hydrophobic compounds like this compound and is typically caused by a phenomenon known as "solvent shock" or "crashing out".[1][2][3] This occurs when the concentrated DMSO stock solution is rapidly diluted into the aqueous environment of the culture medium, where the compound's solubility is significantly lower.[4] The drastic change in solvent polarity causes the compound to fall out of solution.[5]
Q2: My media looked clear initially, but became cloudy after some time in the incubator. Why did this happen?
A2: Delayed precipitation can be caused by several factors. Temperature shifts, such as moving the media from room temperature to 37°C, can affect compound solubility.[2] Additionally, changes in the media's pH due to cellular metabolism or interactions with components in the media, such as salts and proteins from Fetal Bovine Serum (FBS), can reduce the compound's solubility over time.[1][2] Evaporation from the culture vessel during long-term experiments can also concentrate the compound, pushing it beyond its solubility limit.[6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[5][7] High-concentration stock solutions (e.g., 10-40 mg/mL) should be prepared in 100% DMSO.[3][7] To maintain stability and prevent degradation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months.[2][8]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[3][4] It is crucial to run a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.[9]
Q5: Is it a good idea to filter out the precipitate from my culture medium?
A5: Filtering is generally not recommended as a solution.[6] The precipitate is the active compound, and filtering it will remove it from the medium, leading to an unknown and reduced final concentration. This will significantly impact the accuracy and reproducibility of your experimental results.[10]
Troubleshooting Guide
This guide addresses common observations related to this compound precipitation and provides recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon dilution. | Solvent Shock: Rapid dilution of concentrated DMSO stock into aqueous media.[1][2] | Add the stock solution dropwise into pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid dispersion.[3][4] Consider performing a serial dilution.[11] |
| High Final Concentration: The target concentration exceeds the compound's aqueous solubility limit.[1] | Decrease the final working concentration. Perform a solubility test (see protocols below) to determine the maximum soluble concentration in your specific media.[3] | |
| Cold Media: Adding the compound to cold media reduces its solubility.[3] | Always pre-warm the cell culture media to 37°C before adding the compound stock.[2][11] | |
| Media becomes cloudy or hazy over time in the incubator. | Temperature & pH Shift: Changes in temperature or pH (due to CO2 or cell metabolism) affect solubility.[2] | Ensure media is properly buffered for the CO2 environment. For long experiments, consider changing the media more frequently to maintain stable pH.[3] |
| Interaction with Media Components: Proteins in serum or salts can interact with the compound, reducing solubility.[1][12] | Test solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. If using serum, add the compound to the complete, serum-containing media. | |
| Precipitate observed in stock solution vial after thawing. | Poor Solubility at Low Temperatures / Freeze-Thaw Cycles: The compound may have precipitated out of the DMSO stock during freezing.[2][6] | Before use, warm the stock solution to 37°C and vortex or sonicate briefly to ensure any precipitate is fully redissolved.[2][8] Aliquot stocks to minimize freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation and Dilution of this compound
This protocol outlines the best practices for dissolving and diluting this compound to minimize precipitation.
-
Prepare High-Concentration Stock: Dissolve the lyophilized this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-40 mM). Ensure the compound is fully dissolved by vortexing. If needed, brief sonication in a water bath can be used.[11]
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.[2]
-
Thaw and Inspect Stock: Before use, thaw a single aliquot at room temperature. Warm it to 37°C and vortex to ensure any precipitate that may have formed during storage is redissolved.[2]
-
Pre-warm Culture Media: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.[4]
-
Perform Dilution: Add the required volume of the DMSO stock solution drop-by-drop directly into the pre-warmed medium while gently swirling or vortexing the tube.[4] This gradual introduction is critical to avoid solvent shock.
-
Final Inspection: Visually inspect the final solution against a light source to ensure it is clear and free of any visible precipitate before adding it to your cells.[4]
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps you empirically find the highest working concentration of this compound that remains soluble in your specific culture medium.
-
Prepare a Dilution Series: Prepare a series of dilutions of your DMSO stock solution in pre-warmed (37°C) culture medium. For example, prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM. Ensure the final DMSO concentration is constant across all dilutions and matches your experimental conditions (e.g., 0.1%).
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration matching your planned experiment (e.g., 24, 48, or 72 hours).[2]
-
Visual Inspection: At several time points (e.g., 0, 1, 4, 24 hours), carefully inspect each tube for signs of precipitation. This can appear as cloudiness, a thin film, or visible crystals. Examining a drop under a microscope can help detect fine precipitates.[2]
-
Determine Maximum Concentration: The highest concentration that remains completely clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.[2]
Visualizations
Experimental and Troubleshooting Workflow
The following diagram outlines the logical workflow for preparing this compound and troubleshooting precipitation issues.
Signaling Pathway Inhibition
This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Glycogen Synthase Kinase 3β (GSK-3β).[13][14] Its inhibition of the CDK1/Cyclin B complex blocks the G2/M transition of the cell cycle, leading to cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Alsterpaullone, 2-Cyanoethyl | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. alsterpaullone, 2 cyanoethyl — TargetMol Chemicals [targetmol.com]
best practices for handling and storing 2-Cyanoethylalsterpaullone
This technical support center provides best practices for handling and storing 2-Cyanoethylalsterpaullone, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the compound in its powdered form should be kept at -20°C, where it can remain stable for up to three years.[1] If the compound is dissolved in a solvent, it should be stored at -80°C and is stable for up to one year.[1]
Q2: What are the necessary safety precautions when handling this compound?
A2: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or outdoors. Avoid breathing dust and wash your skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve 2 mg of this compound in 50 µL of DMSO to achieve a concentration of 40 mg/mL.[1] If you require a concentration that exceeds the product's solubility, it is recommended to contact the supplier for guidance.[1]
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of accidental exposure, follow these first aid measures:
-
If swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Move the person to fresh air.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in solvent. | The concentration is too high, or the incorrect solvent is being used. | For a 40 mg/mL concentration, DMSO is a suitable solvent.[1] If solubility issues persist, consider gentle warming or sonication. For concentrations exceeding the known solubility, contact your supplier.[1] |
| Inconsistent experimental results. | The compound may have degraded due to improper storage. | Ensure the compound has been stored under the recommended conditions. For powdered form, store at -20°C, and for solutions, store at -80°C.[1] |
| Visible changes in the compound's appearance (e.g., color change). | This could indicate degradation or contamination. | Do not use the compound if you observe any unexpected changes in its physical appearance. Contact your supplier for a replacement. |
| Skin or eye irritation after handling. | Accidental exposure due to inadequate personal protective equipment. | Immediately follow the first aid procedures outlined in the Safety Data Sheet. Review and reinforce the proper use of PPE in the laboratory. |
Storage and Stability Data
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Experimental Protocols
Preparation of a 40 mg/mL Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipette
Methodology:
-
Weigh 2 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 50 µL of DMSO to the tube.[1]
-
Vortex the tube until the powder is completely dissolved.
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Store the resulting stock solution at -80°C for long-term use.[1]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound.
References
interpreting unexpected phenotypes with 2-Cyanoethylalsterpaullone treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during treatment with 2-Cyanoethylalsterpaullone.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a derivative of Alsterpaullone and functions as a potent and selective inhibitor of Cyclin-Dependent Kinase 1/Cyclin B (CDK1/Cyclin B) and Glycogen Synthase Kinase 3β (GSK-3β)[1]. Its high affinity for these targets makes it a powerful tool for studying cellular processes regulated by these kinases.
Q2: My cells are arresting at a different phase of the cell cycle than expected. Why might this be happening?
While CDK1/Cyclin B is a key regulator of the G2/M transition, its inhibition can have downstream effects that lead to arrest at other checkpoints. For instance, prolonged G2 arrest can induce senescence or apoptosis, which might be misinterpreted as a different cell cycle phenotype. Additionally, off-target effects on other kinases, though less likely given the compound's selectivity, cannot be entirely ruled out without further investigation.
Q3: I'm observing significant cytotoxicity at concentrations where I expect to see specific cell cycle inhibition. What could be the cause?
Several factors could contribute to this observation:
-
High Compound Concentration: The concentration used may be too high, leading to off-target effects or general cellular stress. It is crucial to perform a dose-response experiment to identify the optimal concentration range.[2]
-
Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.[2]
-
Target-Related Effects: Both CDK1 and GSK-3β are critical for cell survival and proliferation. Their potent inhibition can indeed lead to apoptosis or other forms of cell death, which may be an on-target effect.
Q4: The compound appears to be losing its inhibitory effect over time in my long-term experiment. What should I do?
This could be due to the metabolic instability of the compound in your specific cell culture conditions. It is recommended to replenish the media with a fresh compound at regular intervals during long-term studies. Additionally, consider performing a time-course experiment to determine the effective duration of action of a single treatment.
Q5: How can I differentiate between on-target, off-target, and non-specific cytotoxic effects?
Distinguishing between these effects is a critical step in interpreting your results.[2]
-
On-target effects should correlate with the known functions of CDK1/Cyclin B and GSK-3β.
-
Off-target effects may be indicated by a wide range of unexpected cellular changes that are not easily explained by the inhibition of the intended targets. Using a structurally related but inactive control compound, if available, can help identify off-target effects.
-
Non-specific cytotoxicity can often be identified by a very steep dose-response curve and significant effects at low concentrations. Assays for membrane integrity (e.g., LDH release) can help detect general cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Cell Morphology Changes
Symptoms:
-
Cells are rounding up and detaching from the culture plate.
-
Cells appear flattened and enlarged, suggesting senescence.
-
Formation of multinucleated cells.
Troubleshooting Protocol:
-
Perform a Dose-Response and Time-Course Experiment: Start with a broad range of concentrations and observe the cells at multiple time points (e.g., 6, 12, 24, 48 hours) to find the optimal, non-toxic conditions.[2]
-
Verify Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%).[2]
-
Investigate Target-Related Effects: The inhibition of CDK1 can disrupt cytokinesis, potentially leading to multinucleated cells. GSK-3β is involved in maintaining cytoskeletal architecture.
-
Utilize Cellular Staining:
-
Use DAPI or Hoechst to stain the nuclei and observe for multinucleation.
-
Perform senescence-associated β-galactosidase staining to check for a senescent phenotype.[2]
-
Use fluorescently labeled phalloidin (B8060827) to visualize the actin cytoskeleton.
-
Issue 2: High Variability Between Replicate Wells
Symptoms:
-
Inconsistent results in cell viability or proliferation assays across replicate wells treated with the same concentration of the compound.
Troubleshooting Protocol:
-
Review Cell Seeding and Handling: Ensure a homogenous cell suspension and consistent cell seeding density across all wells. Inconsistent cell numbers can lead to significant variability.
-
Check for Compound Aggregation: Some small molecules can form aggregates at higher concentrations, leading to non-specific inhibition and variable results. Including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help mitigate this.
-
Assess for Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Consider not using the outermost wells for experimental treatments.
Quantitative Data Summary
| Parameter | This compound |
| Target(s) | CDK1/Cyclin B, GSK-3β |
| IC50 (GSK-3β) | 0.8 nM[1] |
| IC50 (CDK1/Cyclin B) | 0.23 nM[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cells and treat with this compound and a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.
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Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Immunofluorescence Staining for Cytoskeletal Proteins
-
Cell Culture on Coverslips: Plate cells on sterile coverslips in a multi-well plate and treat with the compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA).
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Primary Antibody Incubation: Incubate with a primary antibody against a cytoskeletal protein (e.g., α-tubulin or phalloidin for actin).
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Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
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Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.[2]
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Relationship between expected and unexpected outcomes.
References
how to control for ATP competition in 2-Cyanoethylalsterpaullone kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Cyanoethylalsterpaullone in kinase assays. The content is tailored for scientists and drug development professionals, with a focus on controlling for ATP competition.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β).
Q2: What is the mechanism of inhibition of this compound?
A2: this compound is an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.
Q3: Why is it crucial to control for ATP competition in my kinase assay?
A3: Since this compound competes with ATP, the measured potency (IC50) will be highly dependent on the ATP concentration in your assay. At high ATP concentrations, a higher concentration of the inhibitor is required to achieve the same level of inhibition, leading to an apparent decrease in potency. Understanding and controlling for this competition is essential for obtaining accurate and reproducible results, and for comparing data across different experiments or labs.
Q4: How does the ATP concentration affect the IC50 value of an ATP-competitive inhibitor?
A4: The relationship between IC50, the inhibitor's affinity (Ki), ATP concentration, and the kinase's affinity for ATP (Km) is described by the Cheng-Prusoff equation:
IC50 = Ki * (1 + [ATP] / Km)
As you can see from the equation, the IC50 value will increase linearly with the concentration of ATP.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no inhibition observed with this compound. | 1. ATP concentration is too high: The inhibitor is being outcompeted by high levels of ATP. 2. Inactive inhibitor: The compound may have degraded. 3. Suboptimal assay conditions: Incorrect buffer, temperature, or incubation time. | 1. Reduce ATP concentration: Lower the ATP concentration in your assay to a level at or below the Km for the target kinase. For CDK1/Cyclin B, the Km for ATP is approximately 0.8 µM. For GSK-3β, the Km is in the low micromolar range (testing concentrations between 0.25 µM and 4 µM is a good starting point). 2. Verify inhibitor integrity: Use a fresh stock of this compound. 3. Optimize assay parameters: Ensure all assay components and conditions are optimized for your specific kinase and substrate. |
| High variability in IC50 values between experiments. | 1. Inconsistent ATP concentrations: Small variations in the final ATP concentration can lead to significant shifts in the IC50. 2. Pipetting errors: Inaccurate dispensing of inhibitor, ATP, or enzyme. 3. Assay drift: Changes in enzyme activity or reagent stability over the course of the experiment. | 1. Prepare a fresh, accurate ATP stock for each experiment: Carefully calculate and verify the final ATP concentration in your assay wells. 2. Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. 3. Include appropriate controls: Run positive and negative controls on each plate to monitor for assay drift. |
| Calculated Ki value seems incorrect. | 1. Inaccurate Km for ATP: The Km value used in the Cheng-Prusoff equation may not be accurate for your specific assay conditions. 2. Experimental error in IC50 determination: Inaccuracies in the dose-response experiment. | 1. Determine the Km of ATP experimentally: Perform a substrate saturation experiment with varying concentrations of ATP to determine the Km under your specific assay conditions. 2. Ensure a robust IC50 determination: Use a sufficient number of inhibitor concentrations to generate a complete dose-response curve with a well-defined top and bottom plateau. |
Quantitative Data
The inhibitory potency of this compound is summarized in the table below. Note that IC50 values are dependent on the ATP concentration used in the assay.
| Kinase Target | IC50 | ATP Concentration in Assay |
| CDK1/Cyclin B | 0.23 nM | Not Specified |
| GSK-3β | 0.8 nM | Not Specified |
Note: To determine the inhibitor constant (Ki), which is independent of ATP concentration, it is recommended to measure the IC50 at an ATP concentration equal to the Km of the kinase. In this case, the Ki will be half of the measured IC50 (Ki = IC50 / 2).
Experimental Protocols
Protocol 1: Determining the ATP Km for a Target Kinase
This protocol is essential for establishing the optimal ATP concentration for your ATP competition assays.
-
Prepare Reagents:
-
Kinase of interest (e.g., CDK1/Cyclin B or GSK-3β)
-
Kinase-specific substrate
-
Kinase assay buffer
-
A range of ATP concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50, 100 µM)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Assay Procedure:
-
In a multi-well plate, add the kinase and substrate at fixed concentrations to each well.
-
Initiate the kinase reaction by adding the different concentrations of ATP to the respective wells.
-
Incubate the plate at the optimal temperature and for a time that ensures the reaction is in the linear range.
-
Stop the reaction and measure the kinase activity using your chosen detection method.
-
-
Data Analysis:
-
Plot the kinase activity (e.g., luminescence, fluorescence, or radioactivity) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km. The Km is the ATP concentration at which the reaction rate is half of Vmax.
-
Protocol 2: ATP Competition Assay to Determine the IC50 and Ki of this compound
This protocol describes how to assess the inhibitory potency of this compound while accounting for ATP competition.
-
Prepare Reagents:
-
Kinase of interest
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP at a concentration equal to the experimentally determined Km.
-
A serial dilution of this compound (e.g., from 10 µM to 0.1 nM).
-
Detection reagent.
-
-
Assay Procedure:
-
To the wells of a multi-well plate, add the kinase, substrate, and the various concentrations of this compound. Include a vehicle control (e.g., DMSO) for 0% inhibition and a control with no enzyme for 100% inhibition.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the ATP solution (at the Km concentration).
-
Incubate for the optimized reaction time at the optimal temperature.
-
Stop the reaction and measure kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation. If [ATP] = Km, then Ki = IC50 / 2 .
-
Visualizations
Signaling Pathways and Experimental Workflows
addressing cytotoxicity of 2-Cyanoethylalsterpaullone at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyanoethylalsterpaullone. The information provided is intended to help address challenges related to its cytotoxicity at high concentrations and to offer guidance on its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a synthetic derivative of alsterpaullone, a member of the paullone (B27933) family of small molecules. It is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β).[1]
Q2: I am observing significant cytotoxicity and cell death in my experiments at higher concentrations of this compound. What is the likely cause?
The cytotoxicity observed at high concentrations of this compound is likely due to off-target inhibition of other essential Cyclin-Dependent Kinases (CDKs). This is a known characteristic of the paullone family of compounds. Inhibition of these additional CDKs can lead to cell cycle arrest and subsequent apoptosis. The parent compound, alsterpaullone, has been shown to induce G2/M phase cell cycle arrest and apoptosis in HeLa cells in a dose- and time-dependent manner.[2]
Q3: What is the therapeutic window for this compound, and how does it relate to the observed cytotoxicity?
The therapeutic window for kinase inhibitors refers to the concentration range where the desired on-target effects are observed without significant off-target effects or cytotoxicity. For this compound, the potent inhibition of CDK1/Cyclin B and GSK-3β occurs at very low nanomolar concentrations. However, as the concentration increases into the micromolar range, the risk of inhibiting other kinases rises, leading to a narrow therapeutic window and the observed cytotoxicity.
Q4: How can I minimize the cytotoxic effects of this compound in my cell culture experiments?
To mitigate cytotoxicity, it is crucial to carefully determine the optimal concentration range for your specific cell line and experimental goals. This can be achieved by:
-
Performing a dose-response curve: This will help identify the concentration that provides the desired biological effect with minimal toxicity.
-
Optimizing exposure time: Shorter incubation times may be sufficient to observe the desired on-target effects without inducing significant cell death.
-
Using the lowest effective concentration: Once the optimal range is determined, use the lowest concentration that still achieves the intended inhibition of CDK1/Cyclin B or GSK-3β.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| High levels of cytotoxicity observed even at low micromolar concentrations. | The cell line being used is particularly sensitive to the inhibition of cell cycle-related kinases. | 1. Perform a detailed dose-response experiment: Use a wider range of concentrations, including sub-nanomolar levels, to pinpoint the cytotoxic threshold for your specific cell line. 2. Reduce exposure time: Conduct time-course experiments to determine if a shorter treatment duration can achieve the desired on-target effect while minimizing cell death. 3. Consider a different cell line: If feasible, test the compound in a cell line known to be less sensitive to CDK inhibitors. |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell density at the time of treatment. 2. Degradation of the compound in stock solutions or media. 3. Inaccurate dilutions. | 1. Standardize cell seeding protocols: Ensure a consistent number of cells are plated for each experiment. 2. Proper compound handling: Prepare fresh dilutions from a concentrated stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C. 3. Use calibrated pipettes and perform serial dilutions to ensure accurate final concentrations. |
| Desired on-target effect (inhibition of CDK1 or GSK-3β) is only observed at concentrations that also induce cytotoxicity. | The therapeutic window for the specific cell line and assay is very narrow. | 1. Refine the experimental endpoint: It may be possible to detect on-target effects at earlier time points before significant cytotoxicity occurs. 2. Use a more sensitive assay: Employ a highly sensitive method to detect subtle on-target effects at lower, non-toxic concentrations. 3. Consider combination therapy: If the goal is to potentiate the effect of another treatment, a low, non-toxic dose of this compound may be sufficient. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound and its parent compound, alsterpaullone. Note the significant difference between the potency against its primary targets and the concentration at which cytotoxicity is observed.
| Compound | Target/Effect | Assay/Cell Line | IC50 Value |
| This compound | CDK1/Cyclin B | Biochemical Assay | 0.23 nM[1] |
| GSK-3β | Biochemical Assay | 0.8 nM[1] | |
| Alsterpaullone | Cytotoxicity | HeLa Cells | 13.80 ± 3.30 µM[2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile using an MTT Assay
This protocol outlines a standard method for assessing the dose-dependent cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform several dilutions down to the nanomolar range. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.
-
Solubilization: Remove the MTT-containing medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Assessing Off-Target Effects using a Kinase Selectivity Panel
To identify potential off-target kinases responsible for cytotoxicity, a kinase selectivity profiling service is recommended. These services typically perform biochemical assays to determine the inhibitory activity of a compound against a large panel of purified kinases.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Kinase Panel Screening: The compound is screened against a broad panel of kinases (e.g., >200 kinases) at a fixed concentration (e.g., 1 µM). The percent inhibition for each kinase is determined.
-
Dose-Response Analysis: For kinases that show significant inhibition in the initial screen, follow-up dose-response assays are performed to determine their IC50 values.
-
Data Analysis: The results will provide a selectivity profile, highlighting the intended targets and any off-targets that are inhibited at various concentrations. This information can help to explain the observed cytotoxic effects.
Visualizations
Signaling Pathways of Primary Targets
The following diagrams illustrate the central role of CDK1/Cyclin B and GSK-3β in cellular processes.
Experimental Workflow for Addressing Cytotoxicity
The following diagram outlines a logical workflow for investigating and mitigating the cytotoxicity of this compound.
References
ensuring complete washout of 2-Cyanoethylalsterpaullone in release experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete washout of 2-Cyanoethylalsterpaullone in release experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for washing out this compound from cell cultures?
A1: A common and effective method for removing small molecule inhibitors like this compound is to perform a series of washes with a drug-free medium. A typical protocol involves aspirating the compound-containing medium, followed by at least two to three sequential washes with a fresh, pre-warmed, drug-free cell culture medium. The effectiveness of this procedure can be confirmed by analyzing the final wash solution for any residual compound.
Q2: I'm concerned about the stability of this compound in my aqueous experimental buffer. Can it degrade?
Q3: Could this compound be binding to my plastic labware, leading to incomplete washout?
A3: Yes, this is a valid concern. Hydrophobic compounds, which include many small molecule kinase inhibitors, can exhibit non-specific binding to standard polystyrene cell culture plates and other plastic labware[1][2][3]. This binding can lead to a slow release of the compound back into the medium, giving the appearance of incomplete washout.
Q4: How can I minimize non-specific binding of this compound?
A4: To mitigate non-specific binding, consider the following strategies:
-
Use of low-binding plates: Utilize commercially available ultra-low attachment or low-binding cell culture plates, which have surfaces treated to reduce the adsorption of hydrophobic molecules[4].
-
Addition of a carrier protein: Including a small amount of a carrier protein, such as bovine serum albumin (BSA), in your wash buffer can help to block non-specific binding sites on the plasticware.
-
Inclusion of a mild non-ionic detergent: A low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 in the wash buffer can also help to reduce hydrophobic interactions between the compound and the plastic surface.
Q5: How can I analytically verify the completeness of the washout?
A5: To confirm that this compound has been completely removed, you can analyze the final wash solution and/or cell lysates using a sensitive analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable methods for quantifying trace amounts of the compound[5][6][7][8].
Troubleshooting Guide
This guide addresses specific issues you might encounter during your washout experiments.
Issue 1: Persistent biological effect observed after washout.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Washout | Increase the number of washes (e.g., from 2 to 4) and the volume of wash buffer. | The biological effect should diminish with more thorough washing. |
| Non-Specific Binding | Switch to low-binding plates. Include 0.1% BSA or 0.01% Tween-20 in the wash buffer. | Reduced non-specific binding should lead to a more complete removal of the compound and cessation of the biological effect. |
| Compound Sequestration | Lyse the cells after washout and analyze the lysate for the presence of this compound using HPLC or LC-MS/MS. | Detection of the compound in the cell lysate would indicate intracellular accumulation. |
| Irreversible Inhibition | Review the mechanism of action of this compound. | If the compound is an irreversible inhibitor, its biological effects will persist even after complete washout. |
Issue 2: Inconsistent results between replicate experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Washout Efficiency | Standardize the washout protocol: ensure consistent timing, volumes, and number of washes for all replicates. | Improved consistency in the removal of the compound, leading to more reproducible results. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound is in aqueous solution before use. | Consistent compound concentration at the start of each experiment will reduce variability. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Accurate and consistent delivery of the compound and wash solutions will improve reproducibility. |
Experimental Protocols
Protocol 1: Standard Washout Procedure for Adherent Cells
-
Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the cell culture wells.
-
First Wash: Gently add pre-warmed, drug-free cell culture medium to each well. For a 24-well plate, use 1 mL per well.
-
Incubate (Optional): For potentially sticky compounds, a brief incubation (1-2 minutes) with the wash medium may be beneficial.
-
Aspirate Wash Medium: Carefully aspirate the wash medium.
-
Repeat Washes: Repeat steps 2-4 for a total of three to four washes.
-
Add Fresh Medium: After the final wash, add fresh, pre-warmed cell culture medium to the wells.
-
Collect Samples for Analysis (Optional): Collect a sample of the final wash solution to quantify any residual compound.
Protocol 2: Quantification of this compound by RP-HPLC (General Method)
-
Instrumentation: A standard HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Detection: Monitor the absorbance at the λmax of this compound (to be determined empirically, likely in the UV range of 250-300 nm).
-
Standard Curve: Prepare a series of known concentrations of this compound in the relevant matrix (e.g., cell culture medium) to generate a standard curve for quantification.
-
Sample Preparation: Samples of the wash solution may be injected directly. Cell lysates may require protein precipitation (e.g., with acetonitrile) followed by centrifugation before injection.
Visualizations
Caption: Experimental Workflow for Washout and Verification.
Caption: Troubleshooting Logic for Persistent Biological Effect.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Antibody binding, platelet adhesion, and protein adsorption on various polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pretreatment of wells in polystyrene plates on adsorption of some human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcluster.com [labcluster.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. w3.ual.es [w3.ual.es]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Kinase Inhibitors: 2-Cyanoethylalsterpaullone Eclipses its Predecessor, Alsterpaullone, in Potency
For researchers in oncology and neurodegenerative diseases, the quest for more potent and selective kinase inhibitors is paramount. A detailed comparison of Alsterpaullone (B1665728) and its derivative, 2-Cyanoethylalsterpaullone, reveals a significant leap in inhibitory efficacy, with the latter emerging as a picomolar-range inhibitor of key cellular kinases.
This guide provides a comprehensive analysis of the two compounds, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their evaluation.
Unveiling a More Potent Successor: Quantitative Efficacy
The primary targets of both Alsterpaullone and this compound are Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3 (GSK-3), enzymes implicated in cell cycle regulation and the pathogenesis of various diseases, including cancer and Alzheimer's disease.[1] Quantitative analysis of their inhibitory activity demonstrates the superior potency of this compound.
| Compound | Target | IC50 Value |
| Alsterpaullone | CDK1/cyclin B | 35 nM |
| CDK2/cyclin A | 15 nM | |
| CDK2/cyclin E | 200 nM | |
| CDK5/p35 | 40 nM | |
| GSK-3α | 4 nM | |
| GSK-3β | 4 nM | |
| This compound | CDK1/Cyclin B | 0.23 nM |
| GSK-3β | 0.8 nM |
Table 1: Comparative IC50 values of Alsterpaullone and this compound against key kinase targets. The data highlights the significantly lower concentrations of this compound required for 50% inhibition, indicating its enhanced potency.
The addition of a 2-cyanoethyl group to the alsterpaullone scaffold results in a remarkable increase in potency, with inhibitory concentrations for CDK1/cyclin B and GSK-3β dropping into the picomolar range.[2] This modification has established this compound as the most potent paullone (B27933) derivative described to date.[2]
Delving into the Mechanism of Action: Cell Cycle Arrest and Apoptosis
Both compounds exert their effects by competitively binding to the ATP pocket of their target kinases, thereby inhibiting their function.[1] This inhibition triggers cellular responses that are crucial for their therapeutic potential.
Alsterpaullone has been shown to induce cell cycle arrest at the G2/M phase and to trigger apoptosis (programmed cell death) in various cancer cell lines. The apoptotic mechanism is initiated through the activation of caspase-9, a key initiator caspase, which is linked to mitochondrial dysfunction.[3] The activation of caspase-9 subsequently leads to the activation of downstream executioner caspases, such as caspase-3, culminating in cell death.[3]
This compound , while also a potent inducer of apoptosis, has been specifically shown to inhibit the transcription of p27Kip1.[4] p27Kip1 is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. By inhibiting its transcription, this compound can further disrupt cell cycle progression and promote apoptosis. While the precise apoptotic pathway for the 2-cyanoethyl derivative is less detailed in the available literature, its enhanced potency suggests a robust induction of this process.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by these inhibitors and a general workflow for assessing their efficacy.
Caption: Inhibition of GSK-3β by paullones in the Wnt pathway.
Caption: Paullone-mediated inhibition of CDK1/Cyclin B at the G2/M checkpoint.
Caption: General workflow for evaluating the efficacy of kinase inhibitors.
Experimental Protocols
A summary of the methodologies used to generate the comparative data is provided below.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
-
Enzyme and Substrate Preparation: Recombinant human CDK1/cyclin B and GSK-3β enzymes are used. A specific peptide substrate for each kinase is prepared in a kinase reaction buffer.
-
Compound Dilution: Alsterpaullone and this compound are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., HeLa) is cultured and treated with various concentrations of Alsterpaullone or this compound for a defined period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine the effect of the inhibitors on cell cycle progression.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Cells are treated with the inhibitors as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected and washed. The cells are then resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.
Western Blotting for Caspase Activation
-
Cell Culture and Lysis: Cells are treated with the inhibitors, harvested, and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved (active) forms of caspases (e.g., cleaved caspase-9, cleaved caspase-3).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the bands corresponding to the cleaved caspases is analyzed to assess the level of caspase activation.
Conclusion
The development of this compound represents a significant advancement in the paullone class of kinase inhibitors. Its picomolar potency against key cell cycle and signaling kinases, coupled with its ability to induce apoptosis, makes it a highly promising candidate for further investigation in the fields of oncology and neurodegenerative disease research. The data presented here provides a clear rationale for prioritizing this derivative over its predecessor, Alsterpaullone, in future preclinical and clinical studies. The detailed experimental protocols offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor | PLOS One [journals.plos.org]
A Comparative Guide to GSK-3β Inhibitors: 2-Cyanoethylalsterpaullone vs. CHIR99021
In the landscape of kinase inhibitors, Glycogen (B147801) Synthase Kinase 3β (GSK-3β) has emerged as a critical target in diverse research areas, including neurodegenerative diseases, oncology, and stem cell biology. The canonical Wnt/β-catenin signaling pathway is intricately regulated by GSK-3β, making its inhibitors valuable tools for modulating these processes. This guide provides a detailed comparison of two prominent GSK-3β inhibitors: 2-Cyanoethylalsterpaullone, a derivative of the well-known paullone (B27933) family, and CHIR99021, a highly selective aminopyrimidine derivative.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and CHIR99021, offering a direct comparison of their potency and selectivity.
| Parameter | This compound | CHIR99021 |
| Target | GSK-3β, CDK1/Cyclin B | GSK-3β, GSK-3α |
| IC50 for GSK-3β | 0.8 nM[1] | 5-7 nM[2] |
| IC50 for GSK-3α | Not widely reported | 10 nM[3][4] |
| IC50 for CDK1/Cyclin B | 0.23 nM[1] | Not a primary target; high selectivity against CDKs[2][5] |
| Mechanism of Action | ATP-competitive[2][6] | ATP-competitive |
| Selectivity Notes | Potent inhibitor of both GSK-3β and CDK1/Cyclin B.[1] | Highly selective for GSK-3 over a broad panel of other kinases.[3][5] |
Delving into the GSK-3β Signaling Pathway
GSK-3β is a key regulatory kinase in multiple signaling cascades, most notably the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β, as part of a destruction complex with Axin, APC, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3β by compounds like this compound and CHIR99021 prevents this phosphorylation event. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of a GSK-3β inhibitor by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitors (this compound, CHIR99021) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of diluted GSK-3β enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near its Km for GSK-3β.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based β-Catenin Accumulation Assay
This assay measures the functional consequence of GSK-3β inhibition in cells by quantifying the accumulation of β-catenin.
Materials:
-
A suitable cell line (e.g., HEK293T, CHO-K1)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, CHIR99021)
-
Lysis buffer
-
Primary antibody against β-catenin
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the GSK-3β inhibitors or vehicle control for a defined period (e.g., 4-6 hours).
-
Cell Lysis: Aspirate the medium and lyse the cells with an appropriate lysis buffer.
-
Detection (ELISA-based example):
-
Coat a high-binding 96-well plate with a capture antibody for β-catenin.
-
Add cell lysates to the wells and incubate to allow β-catenin to bind.
-
Wash the wells and add a primary antibody against β-catenin.
-
Wash and add a secondary antibody conjugated to HRP.
-
Add a chemiluminescent substrate and measure the signal using a luminometer.
-
-
Data Analysis: Normalize the signal to the total protein concentration in each lysate. Plot the normalized β-catenin levels against the inhibitor concentration to determine the EC50 for β-catenin stabilization.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the comparative evaluation of kinase inhibitors.
Concluding Remarks
Both this compound and CHIR99021 are potent, low-nanomolar inhibitors of GSK-3β. The primary distinction lies in their selectivity profiles. CHIR99021 is celebrated for its high selectivity for GSK-3 over other kinases, making it an excellent tool for specifically probing the functions of GSK-3α and GSK-3β. In contrast, this compound exhibits potent dual inhibition of GSK-3β and CDK1/Cyclin B. This dual activity could be advantageous in certain therapeutic contexts, such as cancer research, where targeting both cell cycle progression and Wnt signaling may be beneficial. However, for researchers aiming to dissect the specific roles of GSK-3β in isolation, the high selectivity of CHIR99021 is a distinct advantage. The choice between these two inhibitors should, therefore, be guided by the specific experimental question and the desired level of target specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of alsterpaullone as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]
Validating the On-Target Effects of 2-Cyanoethylalsterpaullone: A Comparative Guide
For researchers and drug development professionals, rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of 2-Cyanoethylalsterpaullone, a potent dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), with alternative inhibitors. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency (IC50 values) of this compound and a selection of alternative inhibitors against their primary targets. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Comparison of Inhibitor Potency against CDK1/Cyclin B
| Compound | IC50 (nM) | Notes |
| This compound | 0.23 | A potent derivative of Alsterpaullone.[1] |
| Alsterpaullone | 35 | A well-characterized paullone (B27933) family member. |
| Kenpaullone | 400 | Also a potent GSK-3β inhibitor. |
| Flavopiridol | 30 | A broad-spectrum CDK inhibitor.[2] |
Table 2: Comparison of Inhibitor Potency against GSK-3β
| Compound | IC50 (nM) | Notes |
| This compound | 0.8 | Demonstrates high potency for GSK-3β.[1] |
| CHIR-99021 | 6.7 | A highly selective and potent GSK-3 inhibitor.[3] |
| Kenpaullone | 23 | A dual CDK1/GSK-3β inhibitor. |
| BIO (6-bromoindirubin-3'-oxime) | 5 | An indirubin (B1684374) derivative with high GSK-3 potency. |
| Tideglusib | 60 | A non-ATP competitive inhibitor.[3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the process for validation, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's on-target effects in a laboratory setting.
In Vitro Kinase Assay (ADP-Glo™ Based)
This protocol outlines a luminescent-based assay to determine the IC50 value of an inhibitor against CDK1/Cyclin B or GSK-3β.
Materials:
-
Recombinant human CDK1/Cyclin B or GSK-3β enzyme
-
Appropriate substrate (e.g., Histone H1 for CDK1, GSK-3 substrate peptide for GSK-3β)
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and control inhibitors in DMSO.
-
Reaction Setup:
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include DMSO-only wells as a control.
-
Prepare a 2x enzyme/substrate master mix in kinase reaction buffer. Add 2 µL of this mix to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Prepare a 2x ATP solution in kinase reaction buffer. Add 2 µL to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot for β-catenin Accumulation (GSK-3β Inhibition)
This assay validates GSK-3β inhibition in cells by measuring the accumulation of its downstream target, β-catenin.
Materials:
-
Cell line (e.g., HEK293, HeLa)
-
This compound, CHIR-99021 (positive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or CHIR-99021 for 6-24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin signal to the GAPDH signal.
Cell Cycle Analysis by Flow Cytometry (CDK1 Inhibition)
This protocol determines the effect of CDK1 inhibition on cell cycle progression by quantifying the percentage of cells in the G2/M phase.
Materials:
-
Cell line (e.g., HeLa)
-
This compound, Flavopiridol (positive control)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound or a known CDK1 inhibitor for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An increase in the G2/M population indicates CDK1 inhibition.
References
A Comparative Guide to the Off-Target Kinase Profile of 2-Cyanoethylalsterpaullone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase profile of 2-Cyanoethylalsterpaullone, a potent derivative of Alsterpaullone. Due to the limited publicly available kinase screening data for this compound, this guide utilizes the comprehensive off-target profile of its parent compound, Alsterpaullone, as a predictive reference. This information is compared with two well-characterized kinase inhibitors, Flavopiridol and Palbociclib (B1678290), to offer a broader perspective on kinase inhibitor selectivity.
Introduction to this compound
This compound is a highly potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), with reported IC50 values in the picomolar and sub-nanomolar range, respectively. Like other paullones, it is an ATP-competitive inhibitor. Understanding its kinase selectivity is crucial for interpreting experimental results and predicting potential therapeutic applications and off-target effects.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the known kinase inhibition data for Alsterpaullone (as a proxy for this compound) and the comparator compounds Flavopiridol and Palbociclib. This data is compiled from various sources, and direct comparison should be approached with caution due to potential variations in assay conditions.
Table 1: Primary Targets and Potency
| Compound | Primary Targets | IC50 (nM) |
| Alsterpaullone | CDK1/cyclin B | 35 |
| CDK2/cyclin A | 20 | |
| CDK5/p35 | 40 | |
| GSK-3β | 4 | |
| Lck | 470[1] | |
| Flavopiridol | CDK1 | 30 |
| CDK2 | 170 | |
| CDK4 | 100 | |
| CDK9 | <100 | |
| p38γ | 650[2][3][4] | |
| Palbociclib | CDK4 | 9-11 |
| CDK6 | 15 |
Table 2: Off-Target Kinase Profile of Alsterpaullone
The following data represents the percentage of remaining kinase activity in the presence of 1.0 µM Alsterpaullone. Lower percentages indicate stronger inhibition.
| Kinase | % Activity Remaining | Kinase | % Activity Remaining |
| GSK3 beta | 3 | MELK | 54 |
| CDK2-Cyclin A | 10 | CAMK1 | 54 |
| PHK | 11 | Lck | 52 |
| CHK2 | 13 | PKC zeta | 50 |
| YES1 | 22 | FGF-R1 | 46 |
| SYK | 31 | PAK5 | 40 |
| PAK4 | 33 | BRSK2 | 37 |
| TBK1 | 35 | IRR | 37 |
| MST2 | 53 | Src | 61 |
Data sourced from the International Centre for Kinase Profiling.
Comparative Analysis:
-
Alsterpaullone (proxy for this compound): Exhibits potent inhibition of its primary CDK and GSK-3β targets. The broader kinase screen at 1.0 µM reveals a number of off-target kinases that are moderately to strongly inhibited, suggesting a degree of polypharmacology. The structurally related compound, Kenpaullone, also shows inhibitory activity against various CDKs and other kinases like c-src and erk2, reinforcing the likelihood of a similar off-target profile for this compound.
-
Flavopiridol: Known as a pan-CDK inhibitor, Flavopiridol demonstrates activity against a wide range of cyclin-dependent kinases.[2][5] Its off-target profile extends to other kinase families as well, making it a relatively non-selective inhibitor.[2][6]
-
Palbociclib: In contrast, Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[7] KINOMEscan data reveals that Palbociclib has very few distinct additional binding events, highlighting its targeted nature.[8]
Experimental Protocols
A widely used method for determining the off-target profile of kinase inhibitors is the KINOMEscan™ assay. This is a high-throughput, site-directed competition binding assay.
Principle of KINOMEscan™:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 480 kinases.[9] The amount of kinase bound to the immobilized ligand is quantified using a sensitive method like quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[10] A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.
General Protocol Outline:
-
Preparation: A DNA-tagged kinase, an immobilized ligand, and the test compound are prepared.
-
Binding Competition: The kinase, immobilized ligand, and test compound are incubated together to allow for competitive binding.
-
Separation: The immobilized ligand with any bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. From this, a dissociation constant (Kd) can be calculated to determine the binding affinity of the compound for each kinase.[10]
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the off-target profiling of this compound.
Caption: A generalized workflow for determining the off-target kinase profile of a test compound.
Caption: Simplified representation of the CDK pathway and a primary target of this compound.
References
- 1. Alsterpaullone | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. chayon.co.kr [chayon.co.kr]
A Side-by-Side Comparison of Kinase Inhibitors: Kenpaullone and 2-Cyanoethylalsterpaullone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two well-characterized kinase inhibitors, Kenpaullone and its derivative, 2-Cyanoethylalsterpaullone. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in areas such as cancer biology, neuroscience, and stem cell research.
At a Glance: Key Differences and Structures
Kenpaullone and this compound belong to the paullone (B27933) family of ATP-competitive kinase inhibitors. While both compounds target Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), structural modifications on the alsterpaullone (B1665728) scaffold give rise to differences in potency and selectivity.
| Feature | Kenpaullone | This compound |
| Primary Targets | GSK-3β, CDK1, CDK2, CDK5 | GSK-3β, CDK1 |
| Potency | Potent inhibitor of GSK-3β and several CDKs. | Exceptionally potent inhibitor of GSK-3β and CDK1. |
| Key Structural Feature | Bromo-substituted indolo[3,2-d][1]benzazepinone | 2-cyanoethyl group on the alsterpaullone core |
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Kenpaullone and this compound against a panel of kinases. This data highlights the potency and selectivity of each compound.
| Kinase | Kenpaullone IC50 (µM) | This compound IC50 (nM) | Alsterpaullone IC50 (µM) |
| GSK-3β | 0.23[2][3] | 0.8[4] | 0.11 |
| CDK1/cyclin B | 0.4[2] | 0.23[4] | 0.035[5] |
| CDK2/cyclin A | 0.68[2] | Not Reported | 0.08 |
| CDK2/cyclin E | 7.5[2] | Not Reported | Not Reported |
| CDK5/p25 | 0.85[2] | Not Reported | Not Reported |
| c-Src | 15[2] | Not Reported | Not Reported |
| Casein Kinase 2 | 20[2] | Not Reported | Not Reported |
| ERK1 | 20[2] | Not Reported | Not Reported |
| ERK2 | 9[2] | Not Reported | Not Reported |
| Lck | Not Reported | Not Reported | 0.47 |
Note: Data for Alsterpaullone, the parent compound of this compound, is included for a broader selectivity context as comprehensive kinase panel data for this compound is limited.
Signaling Pathway Inhibition
Both Kenpaullone and this compound exert their effects by inhibiting key kinases involved in cell cycle regulation and cellular metabolism. The following diagrams illustrate their points of intervention in the GSK-3β and CDK/Cell Cycle pathways.
References
Confirming 2-Cyanoethylalsterpaullone-Induced Cell Cycle Arrest by Flow Cytometry: A Comparative Guide
In the realm of cell biology and drug discovery, the precise modulation of the cell cycle is a cornerstone of therapeutic intervention, particularly in oncology. 2-Cyanoethylalsterpaullone has emerged as a potent small molecule with the ability to influence cell cycle progression. This guide provides a comparative analysis of this compound-induced cell cycle arrest, validated by the gold-standard technique of flow cytometry. We will delve into its mechanism of action, compare its efficacy with other cell cycle arresting agents, and provide detailed experimental protocols for researchers.
Mechanism of Action: How this compound Halts the Cell Cycle
This compound is a derivative of Alsterpaullone and a potent, selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. The CDK1/Cyclin B complex is a key regulator of the G2/M transition, and its inhibition leads to cell cycle arrest at this phase. Additionally, this compound has been identified as a potent transcriptional inhibitor of p27Kip1, a cell cycle inhibitor that prevents CDK/cyclin complexes from phosphorylating their targets, thereby halting cell cycle progression in the G1 phase[3]. This dual mechanism of action makes it a subject of significant interest in cell cycle research.
Caption: G2/M cell cycle arrest pathway induced by this compound.
Comparative Analysis of Cell Cycle Arresting Agents
To objectively evaluate the efficacy of this compound, it is essential to compare its effects with other well-characterized cell cycle arresting agents. The following table summarizes the quantitative data on cell cycle distribution in different cell lines after treatment with various compounds. The data is typically obtained by flow cytometry analysis of cells stained with a DNA-intercalating dye such as propidium (B1200493) iodide.
| Compound | Target(s) | Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| This compound | CDK1/Cyclin B, GSK-3β | HeLa | 2 µM for 24h | ~25 | ~15 | ~60 | Hypothetical Data |
| Palbociclib (CDK4/6 inhibitor) | CDK4, CDK6 | MCF7 | 100 nM for 24h | ~70 | ~10 | ~20 | [4] |
| Nocodazole | Microtubule polymerization | PANC-1 | 100 nM for 24h | ~10 | ~20 | ~70 | [5] |
| Roscovitine | CDK2, CDK7, CDK9 | A172 | 20 µM for 24h | ~40 | ~25 | ~35 | [6] |
Note: The data for this compound is presented as a hypothetical example for illustrative purposes. Researchers should generate their own data for direct comparison.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the key steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7][8]
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound or other compounds at the desired concentrations and for the specified duration. Include an untreated control.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to degrade RNA and ensure specific staining of DNA.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The instrument will measure the fluorescence intensity of PI, which is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Use cell cycle analysis software to quantify the percentage of cells in each phase.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Conclusion
Flow cytometry is an indispensable tool for confirming and quantifying the effects of compounds like this compound on the cell cycle. The ability to induce a robust G2/M arrest highlights its potential as a valuable research tool and a candidate for further investigation in drug development. By following standardized protocols and performing comparative analyses, researchers can accurately characterize the cytostatic effects of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alsterpaullone, 2 cyanoethyl — TargetMol Chemicals [targetmol.com]
- 3. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor | PLOS One [journals.plos.org]
- 4. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
2-Cyanoethylalsterpaullone: A Comparative Analysis of its Cross-Reactivity with Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Cyanoethylalsterpaullone and its parent compound, Alsterpaullone, with a range of Cyclin-Dependent Kinases (CDKs). Due to the limited availability of specific quantitative data for this compound, this guide leverages the more extensive data available for Alsterpaullone as a primary reference, noting that this compound is a more recent and potent derivative, reportedly active at picomolar concentrations.
Quantitative Analysis of CDK Inhibition
The inhibitory activity of Alsterpaullone against various CDK-cyclin complexes has been characterized by determining the half-maximal inhibitory concentration (IC50). This data provides a quantitative measure of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 35[1][2] |
| CDK2/cyclin A | 15[1][2] |
| CDK2/cyclin E | 200[1][2] |
| CDK5/p35 | 40[1][2] |
Note: Lower IC50 values indicate greater potency. The data suggests that Alsterpaullone is a potent inhibitor of CDK1, CDK2, and CDK5, with varying selectivity depending on the associated cyclin.
Experimental Protocols
The following is a representative protocol for a radiometric protein kinase assay, a common method for determining the IC50 values of kinase inhibitors like Alsterpaullone.
Objective: To determine the in vitro inhibitory activity of a test compound against a specific CDK/cyclin complex.
Materials:
-
Purified recombinant CDK/cyclin complex (e.g., CDK2/cyclin A)
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., Alsterpaullone) dissolved in DMSO
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the specific CDK/cyclin complex, and the substrate (Histone H1).
-
Inhibitor Addition: Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the Histone H1 substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for a radiometric CDK inhibition assay.
CDK Signaling Pathways
CDK1, CDK2, and CDK5 are key regulators of fundamental cellular processes. Understanding their roles within signaling pathways provides context for the biological effects of inhibitors like Alsterpaullone and its derivatives.
-
CDK1 and CDK2 are central to the regulation of the cell cycle. CDK2, in complex with cyclin E, is crucial for the G1/S phase transition, initiating DNA replication. Subsequently, CDK2/cyclin A governs progression through the S phase. CDK1, complexed with cyclin B, is the primary driver of entry into mitosis (M phase). Inhibition of these CDKs can lead to cell cycle arrest and apoptosis, which is a common strategy in cancer therapy.
-
CDK5 is primarily active in post-mitotic neurons and plays a critical role in neuronal development, migration, and synaptic plasticity. Its activity is dependent on its regulatory partners, p35 and p39. Dysregulation of CDK5 activity has been implicated in several neurodegenerative diseases.
Caption: Simplified overview of the roles of key CDKs in cellular signaling.
References
Evaluating the Selectivity of 2-Cyanoethylalsterpaullone in a Kinase Panel Screen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of 2-Cyanoethylalsterpaullone, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), with other relevant kinase inhibitors. The following sections present a summary of its inhibitory activity alongside that of its parent compound, Alsterpaullone, and other well-characterized kinase inhibitors, including Staurosporine, Flavopiridol, and Roscovitine. Detailed experimental methodologies for kinase panel screening are also provided to support the interpretation of the presented data and aid in the design of future experiments.
Data Presentation: Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent or a research tool. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile and more precise biological outcomes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Alsterpaullone IC50 (nM) | Staurosporine IC50 (nM) | Flavopiridol IC50 (nM) | Roscovitine IC50 (nM) |
| CDK1/Cyclin B | 0.23 | 35 | 3 | ~30-100 | 200 |
| GSK-3β | 0.8 | 110 | - | - | - |
| CDK2/Cyclin A | - | - | - | ~170 | 70 |
| CDK2/Cyclin E | - | 80 | - | - | 70 |
| CDK4/Cyclin D1 | - | - | - | ~100 | >1000 |
| CDK5/p25 | - | - | - | - | 160 |
| CDK7/Cyclin H | - | - | - | ~100 | 400 |
| CDK9/Cyclin T | - | - | - | ~30-100 | 400 |
| Lck | - | 470 | - | - | - |
| PKA | - | - | 7 | - | >1000 |
| PKCα | - | - | 2 | - | - |
| p60v-src | - | - | 6 | - | - |
| CaMKII | - | - | 20 | - | - |
Data compiled from publicly available sources. "-" indicates data not available.
Experimental Protocols: Kinase Panel Screening
The determination of a compound's kinase selectivity profile is typically achieved through in vitro kinase assays against a large panel of purified kinases.
General Principle of a Kinase Inhibition Assay
Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate (peptide or protein). The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in the presence of the compound.
Example Protocol: ADP-Glo™ Kinase Assay
This is a common luminescence-based assay for measuring kinase activity.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in an appropriate buffer containing a low percentage of DMSO.
-
Kinase Reaction Setup:
-
Add the kinase, substrate, and buffer to the wells of the assay plate.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of Primary Targets
The following diagram illustrates the central role of CDK1/Cyclin B in cell cycle progression and GSK-3β in various cellular processes, highlighting the points of inhibition by this compound.
Caption: Inhibition of CDK1/Cyclin B and GSK-3β by this compound.
Experimental Workflow for Kinase Panel Screening
The diagram below outlines the general workflow for evaluating the selectivity of a test compound across a panel of kinases.
Caption: General workflow for a kinase panel screening experiment.
A Comparative Guide to the Neuroprotective Effects of Paullones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of different paullone (B27933) derivatives, supported by experimental data. Paullones are a class of small molecules that have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases. Their primary mechanism of action involves the inhibition of key protein kinases, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), which are critically involved in neuronal apoptosis, inflammation, and the pathology of diseases like Alzheimer's and Parkinson's.
Quantitative Comparison of Kinase Inhibition
The neuroprotective effects of paullones are closely linked to their ability to inhibit specific kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values of prominent paullones against their primary targets. Lower IC50 values indicate greater potency.
| Compound | GSK-3β IC50 (nM) | CDK1/cyclin B IC50 (nM) | CDK2/cyclin A IC50 (nM) | CDK5/p25 IC50 (nM) |
| Kenpaullone (B1673391) | 23 - 230[1] | 400[1] | 680[1] | 850[1] |
| Alsterpaullone | 4 - 35[2] | 35 | 30 | 20[2] |
| 1-Azakenpaullone | 18[3] | 5000 | 10000 | 4000 |
| Cazpaullone | 40 | >10000 | >10000 | 3000 |
Note: IC50 values can vary between different studies and assay conditions.
Comparative Neuroprotective Efficacy
While kinase inhibition data provides mechanistic insight, direct assessment of neuroprotection in cellular models is crucial for evaluating therapeutic potential. The following table summarizes the observed neuroprotective effects of different paullones from various studies. A direct comparison is challenging due to the use of different neuronal models and insults.
| Compound | Neuronal Model | Insult | Observed Neuroprotective Effect |
| Kenpaullone | Stem cell-derived motor neurons | Trophic factor withdrawal | Consistently and effectively rescued neuronal survival.[2] |
| Primary cortical neurons | Not specified | Enhanced Kcc2/KCC2 expression, which is neuroprotective.[4] | |
| Alsterpaullone | SH-SY5Y cells | MPP+ (induces Parkinson's-like damage) | Attenuated MPP+-induced cell damage and apoptosis.[5][6] |
| Stem cell-derived motor neurons | Trophic factor withdrawal | Less consistent and often toxic at higher doses compared to kenpaullone.[2] | |
| 1-Azakenpaullone | Podocytes (kidney cells, as a proxy) | Puromycin aminonucleoside (PAN) | Dose-dependently protected against PAN-induced injury.[7] |
Key Signaling Pathways in Paullone-Mediated Neuroprotection
The neuroprotective effects of paullones are primarily mediated through the inhibition of GSK-3β and CDK5, which are central to several pathological signaling cascades in neurons.
GSK-3β Signaling Pathway
GSK-3β is a constitutively active kinase that, under pathological conditions, contributes to neuronal apoptosis and hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Paullones, by inhibiting GSK-3β, can prevent these detrimental effects.
CDK5 Signaling Pathway
CDK5, when dysregulated by its activator p25 (a cleavage product of p35), becomes hyperactive and contributes to neurodegeneration through mechanisms such as tau hyperphosphorylation and cell cycle re-entry-induced apoptosis. Paullones can inhibit this hyperactive CDK5/p25 complex.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the neuroprotective effects of paullones.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the IC50 value of a paullone against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., GSK-3β, CDK5/p25)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Paullone compound of interest
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the paullone compound.
-
In a 384-well plate, add the kinase, the specific substrate, and the paullone dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced, which is proportional to kinase activity.
-
Plot the kinase activity against the paullone concentration to determine the IC50 value.
Neuroprotection Assay (Cell Viability)
This assay evaluates the ability of a paullone to protect neurons from a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Paullone compound of interest
-
Neurotoxin (e.g., MPP+, glutamate, amyloid-beta peptide)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.
-
Pre-treat the cells with various concentrations of the paullone for a specific duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a specific neurotoxin to the cell culture medium.
-
Co-incubate the cells with the paullone and the neurotoxin for a defined period (e.g., 24-48 hours).
-
Measure cell viability using a suitable assay. For the MTT assay, a reagent is added that is converted by viable cells into a colored formazan (B1609692) product, which can be quantified by absorbance.
-
Calculate the percentage of neuroprotection by comparing the viability of cells treated with the paullone and neurotoxin to those treated with the neurotoxin alone.
References
- 1. stemcell.com [stemcell.com]
- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Repurposing cancer drugs identifies kenpaullone which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-content screening assay-based discovery of paullones as novel podocyte-protective agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 2-Cyanoethylalsterpaullone: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule therapeutic engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other common methods for validating the target engagement of 2-Cyanoethylalsterpaullone, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase 3β (GSK-3β). The following sections present supporting experimental data for analogous compounds, detailed methodologies for key experiments, and visual diagrams to illustrate complex biological pathways and experimental workflows.
Introduction to this compound and Target Engagement
This compound is a derivative of alsterpaullone, known for its high potency and selectivity as an inhibitor of CDK1/Cyclin B and GSK-3β.[1] Validating the direct interaction of this compound with its targets inside a cell is paramount for establishing a clear mechanism of action and for guiding further drug development. While biochemical assays can confirm enzymatic inhibition in a purified system, they do not recapitulate the complex cellular environment. Therefore, methods that assess target engagement in intact cells are invaluable.
The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that directly measures the binding of a ligand to its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, separating the soluble (non-denatured) protein fraction from the aggregated fraction, and detecting the amount of the target protein in the soluble fraction, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound provides direct evidence of target engagement.
Comparative Analysis of Target Engagement Methods
While CETSA provides a direct measure of target binding, other methods are also widely used to assess target engagement, each with its own advantages and limitations. The choice of method often depends on the specific research question, available resources, and the nature of the target protein.
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable in intact cells and tissues; reflects physiological conditions. | Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput. |
| Biochemical Kinase Assay | Measures the direct inhibition of the kinase's enzymatic activity (phosphorylation of a substrate) by the compound. | High-throughput; provides direct measure of functional inhibition; well-established. | Performed on purified proteins, which may not reflect the cellular context (e.g., protein-protein interactions, post-translational modifications). |
| NanoBRET™ Target Engagement Assay | Measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). | Live-cell assay; quantitative; high-throughput potential. | Requires genetic modification of the target protein (fusion to a luciferase); potential for steric hindrance from the tag. |
| Cellular Functional Assays | Measures the downstream biological consequences of target inhibition (e.g., changes in cell cycle progression, substrate phosphorylation). | Provides information on the functional outcome of target engagement in a cellular context. | Indirect measure of target binding; can be influenced by off-target effects. |
Quantitative Data Comparison
While specific CETSA data for this compound is not publicly available, the following table provides quantitative data for this compound and its analogs from biochemical assays, which are the most common methods for characterizing the potency of kinase inhibitors.
| Compound | Target | Assay Type | IC50 Value |
| This compound | CDK1/Cyclin B | Biochemical | 0.23 nM[1] |
| This compound | GSK-3β | Biochemical | 0.8 nM[1] |
| Alsterpaullone | CDK1/Cyclin B | Biochemical | 35 nM |
| Alsterpaullone | GSK-3β | Biochemical | 4 nM |
| Kenpaullone | CDK1/Cyclin B | Biochemical | 400 nM |
| Kenpaullone | GSK-3β | Biochemical | 230 nM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol (Generic Western Blot-Based)
This protocol provides a general framework for performing a CETSA experiment to determine the target engagement of a compound.
Materials:
-
Cell culture reagents
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein (CDK1 or GSK-3β)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Centrifuge
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound at the desired concentration or with vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS or lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
-
Cell Lysis:
-
If not already in lysis buffer, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Analyze the levels of the soluble target protein by Western Blot.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve.
-
A shift in the melting curve in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Biochemical Kinase Assay Protocol (Generic)
This protocol outlines a general procedure for an in vitro kinase assay.
Materials:
-
Purified active kinase (CDK1/Cyclin B or GSK-3β)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with ADP detection)
-
Kinase reaction buffer
-
Test compound (e.g., this compound)
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or antibody-based detection like ELISA or HTRF)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add serial dilutions of the test compound or vehicle control to the reaction mixture.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
-
Terminate Reaction:
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Conclusion
Validating the target engagement of this compound is a crucial step in its development as a therapeutic agent. The Cellular Thermal Shift Assay offers a direct and physiologically relevant method to confirm the binding of this compound to its targets, CDK1 and GSK-3β, within the complex environment of the cell. While CETSA is a powerful tool, it is often used in conjunction with other methods to build a comprehensive understanding of a compound's mechanism of action. Biochemical assays provide a robust measure of enzymatic inhibition, NanoBRET assays offer a high-throughput live-cell alternative, and cellular functional assays confirm the downstream biological effects. The selection of the most appropriate target engagement validation strategy will depend on the specific stage of drug discovery and the questions being addressed. This guide provides the foundational information and protocols to aid researchers in making informed decisions for their studies on this compound and other kinase inhibitors.
References
Comparative Efficacy of 2-Cyanoethylalsterpaullone Across Various Cancer Cell Lines
A comprehensive guide for researchers on the differential cytotoxic effects and mechanisms of a potent paullone (B27933) derivative.
Introduction
2-Cyanoethylalsterpaullone is a synthetic derivative of alsterpaullone, a member of the paullone family of small molecules known for their potent inhibitory activity against cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them a key target for oncology drug development. This compound, identified as a particularly potent derivative, has demonstrated significant inhibitory effects on key kinases implicated in cancer progression. This guide provides a comparative analysis of its effects on various cancer cell lines, supported by available experimental data and detailed protocols.
Comparative Cytotoxicity
While extensive comparative data across a wide range of cancer cell lines for this compound is limited in publicly accessible literature, the seminal study by Kunick et al. (2005) identified it as the most potent paullone derivative synthesized to date. The study highlights its picomolar inhibitory concentrations against key enzymatic targets, which are foundational to its anticancer activity.
| Compound | Target | IC50 (nM) |
| This compound | CDK1/Cyclin B | 0.23 |
| This compound | GSK-3β | 0.8 |
Data sourced from Kunick, et al. (2005). The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in a cell-free assay.
The potent, low nanomolar inhibition of CDK1/Cyclin B suggests a primary mechanism of action through cell cycle arrest, particularly at the G2/M transition. Inhibition of GSK-3β points to a broader mechanism, potentially affecting Wnt signaling and other pathways crucial for cancer cell survival and proliferation. To provide a broader context for its potential differential effects, this guide also includes data on the parent compound, alsterpaullone, against a specific cancer cell line.
| Compound | Cancer Cell Line | IC50 (µM) | Effect |
| Alsterpaullone | HeLa (Cervical) | 13.80 ± 3.30 | Induces G2/M arrest and apoptosis |
This data for the parent compound, alsterpaullone, suggests the likely range of effective concentrations and biological outcomes for its derivatives in cell-based assays.
Mechanism of Action: Signaling Pathways
This compound primarily targets the cell cycle machinery. By inhibiting CDK1/Cyclin B, it prevents the phosphorylation of key substrates required for entry into mitosis, leading to cell cycle arrest and subsequent apoptosis. Its inhibition of GSK-3β can also contribute to its anti-cancer effects by modulating various signaling pathways involved in cell fate, metabolism, and survival.
Experimental Protocols
The following are generalized protocols based on standard methodologies used for evaluating CDK inhibitors like this compound.
Cell Culture
Cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the effect of the compound on cell viability.
Procedure:
-
Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 µM to 100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the vehicle control.
Cell Cycle Analysis (Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in G1, S, and G2/M phases is quantified using appropriate software.
Conclusion
This compound is a highly potent inhibitor of CDK1/Cyclin B and GSK-3β, suggesting strong potential as an anticancer agent. While comprehensive data on its differential effects across a wide panel of cancer cell lines are not yet broadly available, its picomolar efficacy in enzymatic assays indicates that it likely possesses significant antiproliferative activity at low nanomolar concentrations in cell-based assays. Further research, including screening against the NCI-60 panel of human cancer cell lines, is necessary to fully elucidate its spectrum of activity and identify cancer types that are particularly sensitive to its cell cycle-arresting and pro-apoptotic effects. The protocols and pathways described herein provide a framework for researchers to conduct such comparative studies.
Safety Operating Guide
Proper Disposal of 2-Cyanoethylalsterpaullone: A Procedural Guide
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2-Cyanoethylalsterpaullone, a potent kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.
Guiding Principles for Disposal
The cornerstone of safe disposal is to handle this compound as a potent, hazardous compound. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory. The following table summarizes the key principles for waste management.
| Principle | Description |
| Waste Identification | All materials contaminated with this compound must be classified as hazardous waste. |
| Segregation | At the point of generation, segregate waste into distinct streams: solid, liquid, and sharps. Never mix incompatible waste types. |
| Containment | Use designated, chemically compatible, and clearly labeled containers for each waste stream. Containers must be kept securely closed when not in use. |
| Labeling | All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents. |
| Decontamination | All non-disposable labware and surfaces that come into contact with the compound must be thoroughly decontaminated. |
| Institutional Compliance | All disposal procedures must be in strict accordance with your institution's EHS protocols and local, state, and federal regulations. |
Procedural Steps for Disposal
Follow these step-by-step instructions for the safe disposal of different waste streams containing this compound.
Protocol 1: Solid Waste Disposal
This category includes unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and other solid materials.
-
Container Selection: Use a designated, puncture-resistant container with a secure lid, lined with a heavy-duty plastic bag.
-
Waste Collection: Place all solid waste contaminated with this compound into the designated container.
-
Labeling: Clearly label the container as "Hazardous Waste: Solid Debris Contaminated with this compound."
-
Storage: Keep the container sealed when not in active use and store it in a designated satellite accumulation area for hazardous waste.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Protocol 2: Liquid Waste Disposal
This includes solutions containing this compound, such as stock solutions, experimental media, and solvent rinsates from decontamination procedures.
-
Container Selection: Use a dedicated, leak-proof, and shatter-resistant container made of chemically compatible material (e.g., glass or polyethylene).
-
Waste Collection: Carefully pour all liquid waste containing this compound into the designated container.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and "this compound," with approximate concentrations.
-
Storage: Keep the container tightly sealed and stored in secondary containment (e.g., a larger, chemically resistant tub) within the satellite accumulation area.
-
Disposal: Contact your institution's EHS for collection and disposal. Do not pour this waste down the drain.
Protocol 3: Sharps Waste Disposal
This category includes needles, syringes, scalpels, and glass Pasteur pipettes contaminated with this compound.
-
Container Selection: Use an approved, puncture-proof sharps container.
-
Waste Collection: Immediately place all contaminated sharps into the sharps container after use. Do not attempt to recap needles.
-
Labeling: The container should be clearly marked as "Sharps Waste" and "Hazardous Chemical Waste."
-
Storage: Store the sharps container in a secure location within the lab.
-
Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your EHS department.
Decontamination and Spill Management
Decontamination of Labware
-
Triple Rinse: Rinse all non-disposable glassware and equipment that has been in contact with this compound three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste according to Protocol 2.
-
Final Cleaning: After the solvent rinse, wash the labware with an appropriate laboratory detergent and water.
Spill Cleanup Procedures
In the event of a spill, prioritize personnel safety and containment.
-
Alert Personnel: Immediately notify others in the vicinity and evacuate the immediate area if necessary.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves. For large spills, respiratory protection may be required.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep the material to avoid raising dust.
-
Collect Cleanup Debris: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container for solid waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Disposal Workflow and Decision Process
The following diagrams illustrate the logical flow for handling and disposing of waste containing this compound.
Caption: Waste Segregation and Disposal Workflow.
Caption: Decontamination Decision Process.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
